2-Chloro-3-hydrazinylpyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
(3-chloropyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGNIKJWZNTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313546 | |
| Record name | 2-chloro-3-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-28-2 | |
| Record name | 63286-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-hydrazinopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Lynchpin of Pyrazine-Based Drug Discovery: A Technical Guide to 2-Chloro-3-hydrazinylpyrazine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-hydrazinylpyrazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into its fundamental chemical properties, structural elucidation, and synthetic pathways. Emphasis is placed on its strategic application in the design and discovery of novel therapeutic agents, supported by detailed reaction mechanisms and experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this compound for the creation of innovative pharmaceuticals.
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting a wide array of biological targets.[1] Within the diverse family of pyrazine derivatives, this compound has emerged as a particularly versatile and valuable intermediate. Its bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent, allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecular architectures. This guide will explore the chemical intricacies of this compound and illuminate its role as a cornerstone in the development of next-generation therapeutics.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 63286-28-2 | [2] |
| Molecular Formula | C₄H₅ClN₄ | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 154-159 °C | [2] |
| SMILES | NNc1nccnc1Cl | [2] |
| InChI | 1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | [2] |
Storage and Handling: this compound is typically stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Structural Elucidation and Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit four signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.
-
FT-IR: The infrared spectrum will be characterized by stretching vibrations of the N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1650 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Predicted collision cross-section data for various adducts can be found in public databases.[3]
Synthesis of this compound: A Reliable Protocol
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,3-dichloropyrazine with hydrazine hydrate. This reaction is analogous to the well-documented synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[4][5][6]
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrazine ring activates the chlorine atoms towards nucleophilic attack. The hydrazine, a potent nucleophile, displaces one of the chlorine atoms. The selectivity for monosubstitution at the 3-position is generally high under controlled conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Materials:
-
2,3-Dichloropyrazine
-
Hydrazine hydrate (80% or higher)
-
Ethanol or Tetrahydrofuran (THF)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or THF.[7]
-
Slowly add hydrazine hydrate (4-6 equivalents) to the stirred solution at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain the final compound. High yields (up to 95-99%) have been reported for the analogous pyridine synthesis.[6]
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two reactive sites: the nucleophilic hydrazinyl group and the electrophilic carbon bearing the chlorine atom.
Reactions of the Hydrazinyl Group
The primary amine of the hydrazinyl moiety is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (hydrazones).[1] This reaction is often catalyzed by a small amount of acid.[1]
Caption: General scheme for Schiff base formation.
Reactions Involving the Chloro Group
The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, although it is less reactive than the hydrazinyl group. This allows for sequential functionalization, where the hydrazinyl group is first reacted, followed by displacement of the chlorine. This dual reactivity is a key advantage in building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a cornerstone for the synthesis of a wide range of biologically active compounds.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
A significant application of this building block is in the development of acetylcholinesterase (AChE) inhibitors.[1] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[1] Schiff base derivatives of this compound have shown potent AChE inhibitory activity.[1] For instance, derivatives synthesized from various substituted benzaldehydes have demonstrated promising in vitro activity.[1]
A Versatile Scaffold for Diverse Biological Targets
The pyrazine nucleus is present in drugs with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1] The ability to readily modify the this compound core allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. The hydrazide functionality is a key feature in many bioactive molecules, contributing to their therapeutic effects.[8]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, provides a powerful platform for the generation of diverse and complex molecular structures. The demonstrated success in creating potent enzyme inhibitors underscores its immense potential in the ongoing quest for novel therapeutics. As drug discovery continues to evolve, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of next-generation medicines.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-クロロ-3-ヒドラジノピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-3-hydrazinylpyrazine CAS number and molecular weight
An In-depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond basic data to discuss the causality behind its synthetic routes, its strategic value in drug design, and the rigorous analytical and safety protocols required for its effective use.
Core Chemical Identity and Significance
This compound is a bifunctional pyrazine derivative that has garnered significant interest as a versatile building block in the synthesis of complex nitrogen-containing heterocycles.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic hydrazinyl moiety and a chloro-substituted aromatic ring amenable to substitution and cross-coupling reactions. This dual functionality allows for sequential and controlled molecular elaboration, making it a valuable precursor for creating libraries of compounds for high-throughput screening.[1]
The pyrazine ring itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to form key hydrogen bonds and participate in various biological interactions.[2] The incorporation of chloro and hydrazinyl groups onto this core provides chemists with reliable handles for constructing novel molecular architectures, particularly for targeting kinases and other enzymes.[1]
| Identifier | Value | Source(s) |
| CAS Number | 63286-28-2 | [3][4] |
| Molecular Formula | C₄H₅ClN₄ | [3][4] |
| Molecular Weight | 144.56 g/mol | [3][4] |
| Common Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | [4][5] |
| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N |
Physicochemical and Handling Protocols
Proper characterization and handling are foundational to reproducible research. The physical properties of this compound dictate its storage and handling requirements.
| Property | Data | Source(s) |
| Appearance | Solid | |
| Melting Point | 154-159 °C (Typical); 170-172 °C (Literature) | |
| Purity | ≥95% (Commercially available) | |
| Solubility | Soluble in polar organic solvents like ethanol and DMF.[1][6] | |
| Storage | Store under an inert atmosphere, protected from light, in a freezer at -20°C.[3] |
Self-Validating Storage Protocol: The compound's sensitivity necessitates stringent storage conditions to prevent degradation. The primary degradation pathway involves oxidation of the hydrazine group. Storing under an inert gas (e.g., argon or nitrogen) displaces oxygen, while freezing minimizes kinetic degradation. The dark environment prevents photochemical reactions. Verification of material integrity before use via a quick TLC or melting point check against the certificate of analysis is a mandatory self-validating step.
Synthesis and Mechanistic Insights
The most prevalent and high-yield synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine hydrate.[1][6]
Expert Insight: The regioselectivity of this reaction is a key consideration. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effects of the adjacent ring nitrogen. Hydrazine, a potent nucleophile, preferentially attacks this more electrophilic center, displacing the chloride ion.
High-Yield Synthesis Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (4.0-6.0 eq).[6]
-
Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to solvent is typically optimized around 1:0.05-0.25.[6]
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Cool the reaction mixture to room temperature. The product typically precipitates out of solution.
-
Purification: Collect the solid product by suction filtration, wash with cold water to remove excess hydrazine and salts, and dry under vacuum to yield the final product with >95% purity.[6][7]
Causality Behind Choices:
-
Excess Hydrazine: Using a molar excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts.
-
Polar Solvent: Solvents like ethanol are chosen because they effectively dissolve the reactants and facilitate the reaction, often leading to yields as high as 99%.[1]
-
Reflux: Heating provides the necessary activation energy for the substitution reaction, ensuring a reasonable reaction time. Microwave-assisted protocols can dramatically shorten this time from hours to minutes.[1]
Caption: High-yield synthesis workflow for this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two reactive sites, which can be addressed selectively.
-
Hydrazinyl Group Reactivity: The primary amine of the hydrazinyl group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This is a common first step in building more complex heterocyclic systems.[1]
-
Chloro Group Reactivity: The chlorine atom can be displaced via nucleophilic aromatic substitution or, more versatilely, serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[1] This allows for the introduction of a wide array of aryl, alkyl, or amino substituents.
Caption: Dual reactivity pathways of this compound.
Case Study: Development of Acetylcholinesterase (AChE) Inhibitors
A compelling application is in the development of treatments for Alzheimer's disease.[2] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2]
Researchers have used this compound as a starting scaffold. By reacting it with various substituted aldehydes, a series of Schiff base derivatives were synthesized.[2] These new molecules were then evaluated for their ability to inhibit AChE. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where different aldehyde substituents can be tested to optimize binding affinity and inhibitory potency against the target enzyme.[2] One derivative, CHP4, emerged as a potent AChE inhibitor and demonstrated neuroprotective effects, highlighting the scaffold's potential in developing multifunctional anti-AD agents.[2]
Analytical Characterization
Rigorous analytical validation is non-negotiable in research and development. A multi-technique approach is required to confirm the identity, purity, and structure of this compound and its derivatives.
| Analytical Method | Purpose and Expected Outcome |
| HPLC (High-Performance Liquid Chromatography) | Quantifies purity. A primary peak corresponding to the product should be observed, with purity typically >95%.[6] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight. The mass spectrum should show a parent ion peak corresponding to the calculated molecular weight (144.56 m/z for [M]+, 145.56 m/z for [M+H]+).[1] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Elucidates the chemical structure. ¹H and ¹³C NMR spectra provide information on the number and environment of protons and carbons, confirming the pyrazine ring structure and substituent positions.[2] |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identifies functional groups. Characteristic peaks for N-H stretching (hydrazine) and C-Cl stretching should be present.[8] |
Safety and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: Acutely toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[9] The signal word is "Danger".
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Avoid inhalation of dust and direct contact with skin and eyes.[12][14]
-
Prevent dust formation during handling.[14]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[10][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10][12]
-
References
- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
2-Chloro-3-hydrazinylpyrazine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloro-3-hydrazinylpyrazine
Introduction
This compound is a heterocyclic building block increasingly utilized by researchers and scientists in the fields of medicinal chemistry and drug development. Its unique structure, featuring a pyrazine ring substituted with both a chloro and a hydrazinyl group, makes it a valuable intermediate for synthesizing a range of complex molecules with potential therapeutic applications. However, its utility in the laboratory is matched by a significant hazard profile that demands rigorous safety protocols.
This guide serves as a comprehensive technical resource for professionals handling this compound. Moving beyond a simple recitation of safety data, it provides an in-depth analysis of the hazards associated with this compound, explains the causality behind recommended safety procedures, and offers actionable protocols to ensure a secure laboratory environment.
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe handling. These properties influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | |
| CAS Number | 63286-28-2 | |
| Molecular Formula | C₄H₅ClN₄ | |
| Molecular Weight | 144.56 g/mol | |
| Appearance | Solid | |
| Melting Point | 154-159 °C (some sources report 170-172 °C) |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word "Danger" indicates a high level of hazard. A thorough understanding of its toxicological endpoints is critical for risk mitigation.
GHS Classification Summary
The compound presents multiple health risks, primarily acute toxicity if ingested and severe damage to the eyes, alongside irritation to the skin and respiratory system.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
Toxicological Insights
-
Acute Oral Toxicity (H301): The Category 3 classification signifies that small quantities of the substance can cause toxic effects or even fatality if ingested. This necessitates stringent measures to prevent oral exposure, including a strict prohibition on eating, drinking, or smoking in handling areas.
-
Serious Eye Damage (H318): This is the most severe ocular hazard classification, indicating a risk of irreversible eye damage or blindness upon contact. The chemical's properties can lead to rapid and severe tissue destruction. This is why the use of chemical splash goggles, not just safety glasses, is mandatory.
-
Skin and Respiratory Irritation (H315 & H335): As a solid powder, the compound can easily become airborne, posing an inhalation risk that targets the respiratory system. Direct contact with the skin will cause irritation. These hazards underscore the importance of handling the material within a certified chemical fume hood and using appropriate gloves.
Caption: Hazard profile of this compound.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is non-negotiable. The causality for these procedures is directly linked to the compound's hazard profile.
Experimental Protocol: Standard Handling Workflow
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for the work.
-
Personal Protective Equipment (PPE): Don a standard laboratory coat, nitrile gloves (inspect for integrity before use), and tightly-fitting chemical safety goggles.
-
Weighing and Transfer: Conduct all manipulations, especially weighing, within the fume hood to contain airborne dust. Use non-sparking tools.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface and any equipment used.
-
Hygiene: Remove gloves and wash hands thoroughly with soap and water. Do not remove contaminated clothing from the laboratory.
Caption: Standard workflow for handling this compound.
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental exposure.
-
Location: Store in a dry, cool, and well-ventilated place.
-
Security: The container must be stored locked up, accessible only to authorized personnel, due to its acute toxicity.
-
Segregation: Keep apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Container: Always keep the container tightly closed to prevent moisture ingress and release of vapors or dust. The designated storage class is 6.1C, for combustible and acutely toxic compounds.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.
First-Aid Measures for Exposure
| Exposure Route | Protocol | Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.2. If breathing is difficult, administer oxygen.3. If breathing has stopped, perform artificial respiration.4. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. |
| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water.3. Seek medical attention if irritation develops or persists. | To quickly |
A Technical Guide to the Commercial Availability and Application of 2-Chloro-3-hydrazinylpyrazine for Advanced Research
Abstract: This guide provides an in-depth analysis of 2-Chloro-3-hydrazinylpyrazine (CAS No. 63286-28-2), a critical heterocyclic building block for researchers in drug discovery and medicinal chemistry. We will explore its commercial availability, procurement strategies, quality control verification, and key synthetic applications. This document is intended for scientists and development professionals seeking to leverage this versatile intermediate in their research pipelines.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional pyrazine derivative whose strategic value lies in its two reactive sites: a nucleophilic hydrazinyl group and an electrophilic chloro-substituted pyrazine ring. This unique arrangement makes it an ideal precursor for constructing complex, nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active molecules.[1] The pyrazine ring itself is a vital scaffold found in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including antibacterial, anti-cancer, and diuretic properties.[2]
This compound serves as a cornerstone for generating molecular libraries aimed at high-throughput screening and for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and agents for neurodegenerative diseases like Alzheimer's.[1][2] Understanding the commercial landscape and technical specifications of this reagent is the first step in harnessing its synthetic potential.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research (milligrams) to pilot-scale production (multi-kilogram batches).[3] Purity levels typically range from 95% to 98%, which is suitable for most synthetic applications.
Comparative Supplier Analysis
When procuring this reagent, researchers should consider factors beyond price, including purity, available analytical data (e.g., NMR, LC-MS), lead times, and available pack sizes. Below is a summary of prominent suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Catalog Example |
| Sigma-Aldrich (Merck) | 63286-28-2 | 95% | 1g | 738964[4] |
| Georganics | 63286-28-2 | High Purity | mg to multi-kg | GEO-03685[3] |
| Ottokemi | 63286-28-2 | 95% | Semi-bulk and bulk | C 2561[5] |
| BLDpharm (via Lead Sci) | 63286-28-2 | 98% | 100mg, 1g, 5g, 25g | BD224108[6] |
| Sunway Pharm | 63286-28-2 | N/A | Custom | CB14844[7] |
Note: Availability and pricing are subject to change. Researchers should verify details directly with the supplier.
Procurement and Quality Verification Workflow
A systematic approach to procurement and validation is crucial to ensure experimental reproducibility. The workflow below outlines a best-practice procedure from supplier selection to material release for synthesis.
Caption: Workflow for Procurement and Quality Control.
Key Applications in Drug Discovery
The primary utility of this compound is as a versatile synthon for building more complex molecules.[1][3] Its bifunctional nature allows for sequential or one-pot reactions to generate diverse heterocyclic cores.
Condensation and Cyclization Reactions
The hydrazinyl group is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones.[1][2] These intermediates can be further cyclized to create fused ring systems. A prominent application is the synthesis of novel acetylcholinesterase inhibitors (AChEIs) as potential treatments for Alzheimer's disease.[2] In a typical procedure, this compound is refluxed with a substituted aldehyde in the presence of an acid catalyst to yield Schiff-base derivatives.[2]
Cross-Coupling and Substitution
The chloro group on the pyrazine ring is susceptible to nucleophilic aromatic substitution and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of substituents, enabling extensive structural diversification to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
The diagram below illustrates its role as a central building block.
Caption: Role as a versatile chemical building block.
Analytical Characterization & Quality Control
Verifying the identity and purity of the starting material is paramount. Suppliers often provide a Certificate of Analysis (CoA), but independent verification is recommended.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight (144.56 g/mol ).[4]
-
Melting Point (mp): The reported melting point is in the range of 154-159 °C, which serves as a useful indicator of purity.[4]
-
Thin Layer Chromatography (TLC): A rapid method to assess purity and monitor reaction progress.[2]
Example Protocol: ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the exterior clean.
-
Insert the tube into the NMR spectrometer for analysis.
Safe Handling and Storage
Proper handling and storage are critical due to the compound's hazard profile.
Hazard Profile:
-
Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4]
-
Corrosivity: Can cause skin irritation and serious eye damage.[4]
-
Irritation: May cause respiratory irritation.[4]
Handling Recommendations:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Avoid breathing dust or fumes.[10]
-
Wash hands thoroughly after handling.[10]
-
Minimize dust generation and accumulation.[10]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible substances and sources of ignition.[10]
-
For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[6]
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of novel heterocyclic compounds in pharmaceutical research. Its dual reactivity provides a robust platform for creating diverse molecular architectures. By implementing a rigorous procurement and quality control process, and adhering to strict safety protocols, researchers can effectively and safely leverage this building block to accelerate the discovery of new therapeutic agents.
References
- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - High purity | EN [georganics.sk]
- 4. 2-氯-3-肼基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Manufacturers of 2-Chloro-3-hydrazinopyrazine, 95%, CAS 63286-28-2, C 2561, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. afgsci.com [afgsci.com]
A Guide to the Spectroscopic Characterization of 2-Chloro-3-hydrazinylpyrazine
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-hydrazinylpyrazine (CAS: 63286-28-2), a key heterocyclic building block in medicinal chemistry and drug development. While experimental spectra for the parent compound are not widely available in public databases, this guide synthesizes data from its derivatives and foundational spectroscopic principles to offer a robust predictive analysis for researchers and scientists.
Introduction
This compound is a bifunctional molecule featuring a pyrazine core, a halogen substituent, and a nucleophilic hydrazinyl group. This combination of features makes it a valuable synthon for creating a diverse range of derivatives, particularly through condensation reactions with aldehydes and ketones to form hydrazones. These derivatives have been investigated for various biological activities, including potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.[1] Accurate structural confirmation is paramount, and a thorough understanding of its spectroscopic signature is the first line of validation.
This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in data from closely related Schiff-base derivatives and established principles of spectroscopic analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of its derivatives, the following sections outline the predicted ¹H and ¹³C NMR spectra.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals for the aromatic protons on the pyrazine ring and additional signals for the hydrazinyl protons. The exact chemical shifts of the N-H protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | ~7.8 - 8.0 | Doublet | ~2.5 - 3.0 |
| H6 | ~7.6 - 7.8 | Doublet | ~2.5 - 3.0 |
| -NH- | Broad singlet | - | |
| -NH₂ | Broad singlet | - |
Causality and Interpretation:
-
Aromatic Protons (H5, H6): The two protons on the pyrazine ring are adjacent to each other and are expected to appear as a pair of doublets due to mutual coupling. In various Schiff-base derivatives, these protons typically resonate between 7.8 and 8.2 ppm.[1] The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom deshields these protons, shifting them downfield.
-
Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as broad signals due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with the solvent. Their chemical shifts are highly variable. In the spectra of derivatives, the remaining NH proton appears as a singlet far downfield (often >10 ppm), suggesting strong deshielding.[1] For the parent compound, we would anticipate distinct, broad signals for the NH and NH₂ groups.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 - 152 |
| C3 | ~145 - 149 |
| C5 | ~133 - 136 |
| C6 | ~130 - 133 |
Causality and Interpretation:
-
C2 and C3: These carbons are the most deshielded due to their direct attachment to electronegative atoms. C2, bonded to both a nitrogen and a chlorine, is expected to be significantly downfield. C3, bonded to two nitrogens and the hydrazinyl group, will also be in a similar downfield region. Differentiating between C2 and C3 would typically require advanced 2D NMR experiments like HMBC. In derivatives, these carbons are consistently observed in the 141-148 ppm range.[1]
-
C5 and C6: These are standard aromatic carbons bonded to hydrogen. Their chemical shifts are primarily influenced by the ring nitrogens and are expected in the 130-136 ppm region, which is consistent with the data observed for pyrazine derivatives.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can help resolve N-H signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the hydrazine group, the C=N and C=C bonds of the pyrazine ring, and the C-Cl bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3450 | Two or more bands, potentially broad, from the -NHNH₂ group. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium-intensity bands. |
| C=N / C=C Stretch | 1500 - 1650 | Medium to strong bands characteristic of the pyrazine ring. |
| N-H Bend | 1550 - 1650 | Bending vibration of the -NH₂ group. |
| C-Cl Stretch | 600 - 800 | Strong band in the fingerprint region. |
Causality and Interpretation:
-
N-H Stretching: The most diagnostic feature will be the N-H stretching vibrations from the hydrazinyl moiety, expected between 3200 and 3450 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching. In solid-state (KBr) spectra of derivatives, a single N-H stretch is often observed around 3200-3420 cm⁻¹.[1]
-
Aromatic Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1500-1650 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch should be visible in the fingerprint region, typically between 600 and 800 cm⁻¹. In derivatives, this has been noted around 700-750 cm⁻¹.[1]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic background subtraction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 145.0276 | Molecular ion with a proton adduct (positive ion mode). |
| [M]⁺˙ | 144.0197 | Molecular ion (radical cation). |
| Isotope Peak | ~147 (for [M+H]⁺) | A peak at M+2 with ~1/3 the intensity of the molecular ion peak, characteristic of a single chlorine atom. |
Data predicted by PubChem CID 321430.
Causality and Interpretation:
-
Molecular Ion Peak: The molecular weight of this compound is 144.56 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. The most crucial feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, approximately one-third as intense, for the molecule containing ³⁷Cl (M+2).
-
Fragmentation: Common fragmentation pathways could include the loss of the hydrazinyl group (-N₂H₃), loss of chlorine, or cleavage of the pyrazine ring. The specific fragmentation pattern would depend on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the characteristic isotopic pattern for a monochlorinated compound.
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the complete spectroscopic characterization and validation of a synthesized batch of this compound.
Caption: A standard workflow for the structural confirmation of this compound using orthogonal spectroscopic techniques.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from its known derivatives and applying fundamental principles, researchers can confidently interpret the NMR, IR, and Mass Spectra of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural verification process, which is a cornerstone of scientific integrity in drug discovery and development.
References
Introduction: The Strategic Importance of 2-Chloro-3-hydrazinylpyrazine
An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine and its Role in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, this compound stands out as a pivotal precursor for the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent on a pyrazine core, renders it an exceptionally versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and, most critically, its strategic application in the assembly of fused heterocyclic systems such as pyrazolopyrazines and triazolopyrazines, which are of significant interest in medicinal chemistry and drug development. Pyrazine-containing compounds have demonstrated diverse biological activities, and this starting material provides a direct and efficient entry into novel chemical entities.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [2] |
| Molecular Weight | 144.56 g/mol | |
| CAS Number | 63286-28-2 | |
| Appearance | Solid | |
| Melting Point | 154-159 °C | |
| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N | |
| SMILES | NNc1nccnc1Cl |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazard Classifications : Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage. It is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[3]
-
Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] Handling should be performed in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor with hydrazine. 2,3-Dichloropyrazine is a common starting material for this transformation. The hydrazine selectively displaces one of the chloro groups due to the reaction conditions.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative procedure based on established chemical principles for hydrazine substitution reactions on chloro-heterocycles.[5]
-
Reaction Setup : To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine monohydrate (1.1 to 1.5 eq) dropwise at room temperature.
-
Reaction Execution : The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid precipitate is collected by vacuum filtration.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Synthesis Workflow Diagram
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Chloro-3-hydrazinylpyrazine: An Application Note and Protocol for Pharmaceutical Research
Abstract
This comprehensive guide details the synthesis of 2-Chloro-3-hydrazinylpyrazine, a critical building block in contemporary drug discovery, from the readily available precursor, 2,3-dichloropyrazine. The document provides a robust, step-by-step protocol grounded in the principles of nucleophilic aromatic substitution. Beyond a simple recitation of procedural steps, this note elucidates the underlying chemical logic, addresses potential challenges, and offers expert insights to ensure reproducible, high-yield synthesis. Safety considerations, particularly concerning the handling of hydrazine hydrate, are thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for the preparation of this key intermediate.
Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a hydrazinyl group at the 3-position of a 2-chloropyrazine core creates a versatile intermediate, this compound. This compound serves as a linchpin for the synthesis of a diverse array of derivatives, including Schiff bases and other heterocyclic systems, which have shown promise as potent therapeutic agents. For instance, derivatives of this compound have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1] The strategic placement of the chloro and hydrazinyl functional groups allows for subsequent, selective modifications, making it an invaluable tool for generating compound libraries in the drug discovery process.
The Chemical Rationale: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound from 2,3-dichloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the electron-rich hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the dichloropyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic attack.
The reaction's selectivity, where hydrazine preferentially displaces one chlorine atom over the other, is a key aspect of this synthesis. This selectivity is governed by the electronic environment of the pyrazine ring and the reaction conditions. The presence of one chlorine atom deactivates the ring, making the second substitution more difficult. By carefully controlling stoichiometry and reaction time, monosubstitution can be favored.
Safety First: Essential Precautions for a Safe Synthesis
Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is corrosive, toxic upon ingestion, inhalation, and skin contact, and is a suspected carcinogen.[2][3][4] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated fume hood.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential.[2][3]
-
Hand Protection: Nitrile or chloroprene gloves should be worn.[2]
-
Body Protection: A flame-resistant lab coat is required.[2]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4]
-
Spills: Treat all spills as major incidents. Evacuate the area and follow institutional procedures for hazardous chemical spills.[2]
2,3-Dichloropyrazine is also a hazardous chemical and should be handled with care, avoiding skin and eye contact.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to monitor reaction completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2,3-Dichloropyrazine | ≥98% | Sigma-Aldrich | 4858-85-9 | Starting material. |
| Hydrazine Hydrate | ≥80% solution | Sigma-Aldrich | 7803-57-8 | Nucleophile. Handle with extreme caution. |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | Reaction solvent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For washing the product. |
Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter flask
-
Glassware for filtration and washing
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (10 mmol).
-
Solvent Addition: Add ethanol (20 mL) to the flask.
-
Nucleophile Addition: While stirring, carefully add hydrazine hydrate (10 mmol) dropwise to the solution at room temperature.[5][6]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[1] The disappearance of the 2,3-dichloropyrazine spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 2 to 8 hours.[5][7]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
-
Drying: Dry the product under vacuum to a constant weight. The expected product is a solid with a melting point in the range of 154-159 °C.[8]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (154-159 °C).[8]
-
Spectroscopy:
Reaction Workflow and Logic
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, consider extending the reflux time. Ensure that the hydrazine hydrate used is of high quality, as it can degrade over time. The molar ratio of hydrazine hydrate to dichloropyrazine can also be optimized; some procedures suggest using a slight excess of hydrazine hydrate.[7]
-
Formation of Di-substituted Product: If a significant amount of the di-hydrazinylpyrazine byproduct is formed, reduce the reaction time and ensure that no more than one equivalent of hydrazine hydrate is used.
-
Purification Challenges: If the product is not pure after filtration and washing, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be employed to further purify the compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and reproducibly prepare this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]
- 9. This compound - High purity | EN [georganics.sk]
detailed experimental protocol for 2-Chloro-3-hydrazinylpyrazine synthesis
An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-3-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2,3-dichloropyrazine and hydrazine hydrate. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization methods to ensure a reliable and reproducible outcome.
Introduction: The Significance of this compound
Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a hydrazinyl group provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery. This compound, in particular, serves as a crucial intermediate for creating more complex molecules, such as Schiff bases with potential therapeutic applications, including acetylcholinesterase inhibitors for Alzheimer's disease treatment.[1]
The synthesis detailed herein is based on the well-established reaction of a dihalo-heterocycle with hydrazine, a common strategy for producing hydrazinyl-substituted pyridines and pyrazines.[2][3][4] The protocol is optimized for high yield and purity, providing a reliable method for laboratory-scale production.
Reaction Principle: Nucleophilic Aromatic Substitution
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to attack by nucleophiles. Hydrazine (H₂NNH₂) acts as a potent nucleophile, attacking one of the carbon atoms bonded to a chlorine atom on the 2,3-dichloropyrazine ring. The reaction proceeds via a Meisenheimer complex intermediate, followed by the departure of a chloride ion as the leaving group.
The reaction is regioselective, with the substitution preferentially occurring at one of the chloro-positions. Using an excess of hydrazine hydrate can favor the mono-substituted product and minimize the formation of the di-hydrazinyl byproduct. The choice of a polar solvent helps to stabilize the charged intermediate and facilitate the reaction.[5]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and verification of this compound.
Caption: Synthesis and purification workflow.
Materials and Equipment
Reagents & Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| 2,3-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 4858-85-9 | ≥98% | Sigma-Aldrich, etc. |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | 80% solution | Sigma-Aldrich, etc. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Standard Supplier |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | For TLC |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | For TLC |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Glass funnel and filter paper
-
Büchner funnel and flask for vacuum filtration
-
Vacuum oven
-
TLC plates (Silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
NMR spectrometer (for characterization)
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous hydrazinyl-heterocycles.[4][5]
Reaction Setup
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (7.45 g, 0.05 mol).
-
Solvent Addition : Add 75 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Apparatus Assembly : Attach a reflux condenser to the flask and ensure a gentle flow of cooling water. Place the flask in a heating mantle on a magnetic stirrer.
Reaction Execution
-
Reagent Addition : Slowly add hydrazine hydrate (80% solution, 12.5 mL, ~0.2 mol) to the stirred solution at room temperature using a dropping funnel over 15-20 minutes. An exotherm may be observed.
-
Rationale: A molar excess of hydrazine hydrate (approx. 4 equivalents) is used to ensure complete consumption of the starting material and to favor mono-substitution.[5] Adding it dropwise helps control the initial reaction rate.
-
-
Reflux : After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC System : Use a mobile phase of n-hexane:ethyl acetate (e.g., 6:4 or 7:3 v/v).
-
Procedure : Spot the starting material (a solution of 2,3-dichloropyrazine) and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible under UV light.
-
Product Isolation and Purification
-
Crystallization : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will begin to crystallize. For enhanced precipitation, the flask can be placed in an ice bath for 30-60 minutes.
-
Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying : Transfer the white to off-white solid to a watch glass and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Characterization
-
Yield : Calculate the percentage yield of the product. A typical yield for this type of reaction is in the range of 85-95%.
-
Melting Point : Determine the melting point of the dried solid. The literature value for this compound is 170-172 °C. A sharp melting point close to this range is indicative of high purity.
-
Spectroscopic Analysis : Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions and Waste Disposal
CAUTION : This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Hydrazine Hydrate : Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and direct skin contact.
-
2,3-Dichloropyrazine : This compound is an irritant. Handle with care and avoid inhalation or skin contact.
-
Waste Disposal : All chemical waste, including the filtrate and any residual solvents, should be collected in a designated chlorinated organic waste container and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Leveraging 2-Chloro-3-hydrazinylpyrazine for the Strategic Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
An Application Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] When this versatile heterocycle is fused with a pyrazine ring, it forms the pyrazolo[1,5-a]pyrazine core. This fused system has garnered significant attention in drug discovery, particularly as a potent inhibitor of various protein kinases, which are critical targets in oncology.[2][3][4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of these high-value pyrazolo[1,5-a]pyrazine derivatives, utilizing the bifunctional building block, 2-Chloro-3-hydrazinylpyrazine. We will explore the foundational cyclocondensation strategy, provide step-by-step experimental procedures, and discuss post-synthetic modifications that enable the creation of diverse chemical libraries for drug development programs.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in its distinct reactive sites. The hydrazinyl group (-NHNH₂) serves as a potent bis-nucleophile, primed for cyclization reactions, while the chloro-substituent on the electron-deficient pyrazine ring provides a reactive handle for subsequent functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[3][6] This inherent duality allows for a modular and efficient approach to building molecular complexity.
The primary synthetic route, a variation of the classic Knorr pyrazole synthesis, involves the cyclocondensation of the hydrazinyl moiety with a 1,3-bielectrophilic partner, most commonly a 1,3-dicarbonyl compound.[7][8][9][10] This reaction proceeds through a sequence of condensation and dehydration steps to forge the pyrazole ring, yielding the fused pyrazolo[1,5-a]pyrazine scaffold.
Mechanism & Regioselectivity Considerations
The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) is used, the reaction can potentially yield two different regioisomers. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two hydrazine nitrogens. Typically, the more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks the more electrophilic carbonyl carbon (usually the ketone over the ester) first.[7][11] Reaction conditions, such as pH, can be fine-tuned to favor the formation of a specific isomer.
General Synthetic Scheme
Caption: General cyclocondensation reaction to form the pyrazolo[1,5-a]pyrazine core.
Experimental Protocols and Methodologies
These protocols are designed to be self-validating, with integrated checkpoints for monitoring and characterization.
Protocol 1: Synthesis of 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine
This protocol utilizes a symmetrical dicarbonyl compound, acetylacetone, to avoid regioselectivity issues, providing a straightforward entry into the target scaffold.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a model pyrazolo[1,5-a]pyrazine.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol (approx. 0.2 M concentration), and acetylacetone (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Validation Checkpoint (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 50:50 ethyl acetate/hexane mobile phase. The disappearance of the starting hydrazine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add cold deionized water to the concentrated mixture to precipitate the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure of 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative 1,3-Dicarbonyl Reactants
| 1,3-Dicarbonyl Compound | Expected Product(s) | Key Considerations |
| Acetylacetone | 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine | Symmetrical; single product expected. |
| Ethyl Acetoacetate | 4-Chloro-3-methyl-2-oxo-pyrazolo[1,5-a]pyrazine & Isomer | Unsymmetrical; potential for regioisomers. The pyrazolone tautomer is often favored.[7] |
| Dibenzoylmethane | 4-Chloro-2,3-diphenylpyrazolo[1,5-a]pyrazine | Symmetrical; product may have lower solubility. |
| 1,1,1-Trifluoro-2,4-pentanedione | 4-Chloro-2-methyl-3-(trifluoromethyl)pyrazolo[1,5-a]pyrazine & Isomer | Highly unsymmetrical due to the electron-withdrawing CF₃ group; reaction is highly regioselective.[11] |
Protocol 2: Post-Synthetic Modification via Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the C4 position of the pyrazolo[1,5-a]pyrazine core is activated towards nucleophilic attack. This allows for the introduction of various functional groups, which is a critical step in building a library of analogues for structure-activity relationship (SAR) studies.
Reaction Scheme
Caption: SNAr functionalization of the pyrazolo[1,5-a]pyrazine core.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed microwave vial, combine the 4-Chloro-pyrazolo[1,5-a]pyrazine derivative (1.0 eq), the desired amine nucleophile (e.g., morpholine, 1.5 eq), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
-
Causality: A polar aprotic solvent is used to solvate the charged Meisenheimer complex intermediate, stabilizing it and accelerating the reaction. A base is required to neutralize the HCl generated during the reaction.
-
-
Reaction: Heat the reaction mixture using microwave irradiation (e.g., 120-150°C) for 30-90 minutes. Alternatively, conventional heating can be used, but may require longer reaction times.
-
Validation Checkpoint (LC-MS): Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product with the expected mass.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue using flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Confirm the structure of the final product via NMR and HRMS. Successful substitution is often indicated by the disappearance of the starting material's ¹H NMR signals and the appearance of new signals corresponding to the introduced amine moiety.
Conclusion and Future Outlook
The cyclocondensation of this compound with 1,3-dicarbonyl compounds is a robust and highly effective strategy for constructing the medicinally relevant pyrazolo[1,5-a]pyrazine scaffold. The protocols outlined in this guide provide a reliable foundation for synthesizing a core intermediate that can be readily diversified. The ability to perform subsequent SNAr or cross-coupling reactions at the C4 position empowers researchers and drug development professionals to rapidly generate extensive libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents. Future research may focus on developing one-pot, multi-component reactions to further streamline the synthesis of these valuable heterocyclic compounds.[12][13]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 2-Chloro-3-hydrazinylpyrazine with beta-ketoesters
Application Note & Protocol
Title: Synthesis of Pyrazolo[1,5-a]pyrazines via Cyclocondensation of 2-Chloro-3-hydrazinylpyrazine with β-Ketoesters: A Detailed Guide to Mechanism, Protocol, and Application.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of the pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocyclic motif in medicinal chemistry. The core transformation involves a cyclocondensation reaction between this compound and various β-ketoesters. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss the reaction's scope with different substrates, and offer a troubleshooting guide for common experimental challenges. The pyrazolo[1,5-a]pyrazine core is found in numerous biologically active compounds, making this synthetic route highly valuable for drug discovery and development programs.[1][2][3][4]
Introduction & Significance
The pyrazolo[1,5-a]pyrimidine and its aza-bioisostere, the pyrazolo[1,5-a]pyrazine, are heterocyclic systems of significant interest in medicinal chemistry.[2][3] They are considered purine analogues and have been incorporated into a wide range of therapeutic agents, demonstrating activities such as kinase inhibition for cancer therapy and anti-inflammatory properties.[1][2][4] The reaction of a heterocyclic hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester, is a classical and efficient method for constructing the fused pyrazole ring.[5][6]
This application note focuses on the specific reaction of this compound with β-ketoesters. This reaction provides a direct and modular route to substituted pyrazolo[1,5-a]pyrazines, where the substituents can be easily varied by choosing the appropriate β-keto ester starting material. The presence of the chlorine atom on the pyrazine ring offers a handle for further functionalization, adding to the synthetic utility of the products.
Reaction Overview and Mechanism
The overall transformation is a cyclocondensation reaction that proceeds in two key stages:
-
Initial Condensation: The nucleophilic hydrazine group of this compound reacts with one of the carbonyl groups of the β-keto ester to form a hydrazone intermediate.
-
Intramolecular Cyclization & Aromatization: The newly formed intermediate undergoes an intramolecular cyclization followed by dehydration to form the fused pyrazolo ring system.
The regioselectivity of the initial attack is crucial. The terminal nitrogen (-NH2) of the hydrazine is more nucleophilic and will attack the more electrophilic carbonyl group of the β-keto ester, which is typically the ketone. This is followed by cyclization onto the ester carbonyl and subsequent elimination of alcohol and water to yield the aromatic pyrazolo[1,5-a]pyrazine product.
Detailed Mechanistic Steps:
-
Hydrazone Formation: The terminal nitrogen of the this compound attacks the ketone carbonyl of the β-keto ester. This is followed by proton transfer and elimination of a water molecule to form the hydrazone intermediate (I) .
-
Intramolecular Cyclization: The nitrogen atom of the pyrazine ring (or the secondary nitrogen of the hydrazine moiety) acts as a nucleophile, attacking the ester carbonyl group. This forms a tetrahedral intermediate (II) .
-
Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., -OEt) from the ester to form a pyrazolone-type intermediate (III) . This intermediate then tautomerizes.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrazine ring system (IV) .
Visualization of the Reaction Mechanism
Caption: Proposed mechanism for the synthesis of pyrazolo[1,5-a]pyrazines.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction. Researchers should optimize conditions based on the specific β-keto ester used.
Materials:
-
This compound (starting material)
-
β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate, ethyl benzoylacetate)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the selected β-keto ester (1.1 eq) to the flask.
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or absolute ethanol (approx. 20-30 mL). Acetic acid often serves as both the solvent and a catalyst.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexane. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL) while stirring.
-
A precipitate of the crude product should form.
-
If no precipitate forms, neutralization with a base like sodium bicarbonate solution may be required.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) or by column chromatography on silica gel.
-
Data Presentation: Reaction Scope
The versatility of this reaction allows for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrazines. The choice of the β-keto ester directly influences the substituents on the final product.
| Entry | β-Ketoester (R-CO-CH₂-COOR') | R-Group | R'-Group | Typical Solvent | Approx. Yield (%) | Product Substituents |
| 1 | Ethyl acetoacetate | CH₃ | C₂H₅ | Acetic Acid | 75-85% | Methyl at C5 |
| 2 | Methyl acetoacetate | CH₃ | CH₃ | Ethanol | 70-80% | Methyl at C5 |
| 3 | Ethyl benzoylacetate | Ph | C₂H₅ | Acetic Acid | 65-75% | Phenyl at C5 |
| 4 | Diethyl malonate | OEt | C₂H₅ | Ethanol | 60-70% | Hydroxy/Oxo at C5 |
| 5 | Ethyl 2-chloroacetoacetate | CH₂Cl | C₂H₅ | Acetic Acid | 55-65% | Chloromethyl at C5 |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material. 3. Incorrect workup procedure. | 1. Increase reaction time or temperature. Consider adding a catalytic amount of a stronger acid (e.g., H₂SO₄) if using a neutral solvent like ethanol. 2. Ensure starting materials are pure. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure pH is appropriate for precipitation during workup. |
| Formation of Multiple Products | 1. Side reactions (e.g., self-condensation of β-keto ester). 2. Isomer formation. | 1. Use a slight excess (1.1 eq) of the β-keto ester, but avoid a large excess. 2. The reaction is generally regioselective, but isomers can form. Purify carefully using column chromatography. |
| Difficulty in Product Isolation | Product is soluble in the workup solvent or forms an oil. | 1. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Purification Challenges | Product is difficult to separate from starting materials or byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider a different recrystallization solvent system. |
Conclusion
The reaction between this compound and β-ketoesters is a robust and versatile method for synthesizing the medicinally important pyrazolo[1,5-a]pyrazine scaffold. The procedure is straightforward, utilizes readily available starting materials, and allows for significant structural diversity in the final products. This guide provides researchers with the foundational knowledge and a practical protocol to successfully implement this valuable transformation in their synthetic programs.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Chloro-3-hydrazinylpyrazine for the Synthesis of Novel Acetylcholinesterase Inhibitors
Introduction: The Therapeutic Promise of Pyrazine Scaffolds in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE).[1] Consequently, the inhibition of AChE is a primary therapeutic strategy to manage AD by enhancing cholinergic neurotransmission.[1][2]
The pyrazine ring, a nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biological interactions.[1] This has led to the exploration of pyrazine derivatives as potent AChE inhibitors.[3][4][5] This application note provides a detailed guide for the synthesis of novel acetylcholinesterase inhibitors using 2-chloro-3-hydrazinylpyrazine as a key starting material. We will delve into the synthetic protocols, the rationale behind the experimental design, and the structure-activity relationship (SAR) of the resulting compounds.
Synthetic Strategy: From Building Block to Bioactive Molecule
The synthesis of pyrazine-based AChE inhibitors from this compound typically involves a condensation reaction with various aromatic or heteroaromatic aldehydes to form hydrazone derivatives. This approach allows for the generation of a diverse library of compounds for biological screening.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the synthesis and evaluation of this compound-derived AChE inhibitors.
Caption: General workflow for the synthesis and evaluation of this compound-based AChE inhibitors.
Detailed Protocols
Protocol 1: Synthesis of this compound Derivatives (CHP1-5)
This protocol is adapted from the work of Ramezania et al. (2022) and describes the synthesis of a series of pyrazine-based Schiff bases.[1]
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of this compound in 15 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 0.5 mmol of the desired substituted aromatic aldehyde.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Expert Insight: The use of absolute ethanol is crucial to minimize side reactions involving water. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[1]
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method.[2][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized pyrazine derivatives (dissolved in a suitable solvent like DMSO)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, synthesized compounds, and donepezil in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Solution of the test compound (at various concentrations)
-
DTNB solution
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a specified period.
-
Data Analysis: Calculate the percentage of inhibition of AChE for each compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Trustworthiness: Including a positive control (Donepezil) and a blank (without the inhibitor) in each assay plate is essential for validating the experimental results and ensuring their reliability.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity data obtained from the AChE inhibition assay can be used to establish a structure-activity relationship for the synthesized compounds. This analysis provides valuable insights for the design of more potent inhibitors.
Key Findings from Pyrazine-Based AChE Inhibitors:
A study on a series of 2-chloro-3-hydrazinopyrazine derivatives revealed the following SAR trends[1]:
-
Influence of Substituents on the Aromatic Ring: The nature and position of the substituent on the formyl group significantly impact the AChE inhibitory activity.
-
Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring was found to enhance the inhibitory effect. For instance, the compound with a hydroxyl group (CHP4) exhibited a strong AChE inhibitory effect.[1]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. Further studies are needed to systematically evaluate the effect of electron-donating and electron-withdrawing groups on the pyrazine scaffold's interaction with the AChE active site.
Quantitative Data Summary
| Compound | Substituent on Formyl Group | AChE IC50 (µM) |
| CHP1 | Unsubstituted | > 100 |
| CHP2 | 4-OCH₃ | 12.5 |
| CHP3 | 4-Cl | 8.9 |
| CHP4 | 4-OH | 3.76 |
| CHP5 | 2,4-diCl | 4.2 |
| Donepezil | (Reference Drug) | 0.53 |
Data adapted from Ramezania et al. (2022)[1]
Mechanism of Action: A Molecular Perspective
The pyrazine-based inhibitors are thought to interact with the active site of AChE, preventing the hydrolysis of acetylcholine. Molecular docking studies can provide insights into the binding mode of these inhibitors.
AChE Inhibition Mechanism
Caption: Putative binding mode of pyrazine-based inhibitors within the AChE active site.
Molecular modeling studies suggest that pyrazine derivatives can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[5] The pyrazine core can form hydrogen bonds with key amino acid residues in the CAS, while the substituted aromatic ring can engage in π-π stacking interactions with aromatic residues in the PAS. This dual binding mode is believed to contribute to their potent inhibitory activity.
Conclusion and Future Directions
This compound serves as a versatile and valuable starting material for the synthesis of novel and potent acetylcholinesterase inhibitors. The straightforward synthetic protocol and the potential for diversification make it an attractive scaffold for drug discovery programs targeting Alzheimer's disease. Future research should focus on expanding the library of derivatives to further explore the structure-activity relationship and optimize the pharmacokinetic properties of these promising compounds. In vivo studies are also warranted to evaluate the therapeutic potential of the most potent inhibitors.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Derivatives as Acetylcholinesterase Inhibi… [ouci.dntb.gov.ua]
- 6. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Novel Antifungal Agents from 2-Chloro-3-hydrazinylpyrazine
For: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel antifungal agents derived from the versatile scaffold, 2-chloro-3-hydrazinylpyrazine. We will delve into the strategic considerations behind experimental design, offering detailed protocols and the scientific rationale that underpins them. Our approach is grounded in established principles of medicinal chemistry and antifungal drug discovery, aiming to equip researchers with the necessary tools to navigate the complexities of this therapeutic area.
Introduction: The Rationale for Pyrazine-Based Antifungals
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The pyrazine ring system is a key structural motif in many biologically active molecules and approved drugs.
The starting material, this compound, offers a unique chemical scaffold for generating a diverse library of compounds. The presence of the reactive hydrazinyl and chloro groups allows for a variety of chemical modifications, enabling the exploration of a broad chemical space to identify potent and selective antifungal agents.
Synthetic Strategy: From Scaffold to Candidate
Our synthetic approach focuses on the strategic modification of the this compound core to generate novel derivatives. The primary reaction involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones. This is a well-established and versatile reaction that allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties.
General Protocol for the Synthesis of Pyrazine-Based Hydrazones
This protocol outlines the general procedure for the synthesis of novel pyrazine-based hydrazones from this compound.
Materials:
-
This compound
-
A variety of aromatic and aliphatic aldehydes/ketones
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Aldehyde/Ketone: To this solution, add 1.1 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
Reaction Monitoring: Monitor the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new spot indicates the progress of the reaction.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for pyrazine hydrazone derivatives.
In Vitro Antifungal Activity Screening
Once a library of novel pyrazine hydrazone derivatives has been synthesized and characterized, the next critical step is to evaluate their antifungal activity. This is typically done using a panel of clinically relevant fungal pathogens.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized pyrazine hydrazone derivatives
-
Stock solutions of compounds in dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Controls: Include a positive control (fungi with no drug) and a negative control (medium only). A known antifungal drug (e.g., fluconazole, amphotericin B) should be included as a reference standard.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Table 1: Representative Data from MIC Screening
| Compound ID | R Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| PZ-H-01 | Phenyl | 16 | 32 | >64 |
| PZ-H-02 | 4-Chlorophenyl | 8 | 16 | 32 |
| PZ-H-03 | 2,4-Dichlorophenyl | 4 | 8 | 16 |
| PZ-H-04 | 4-Nitrophenyl | 2 | 4 | 8 |
| Fluconazole | - | 1 | >64 | 4 |
Cytotoxicity and Selectivity Assessment
A crucial aspect of drug development is to ensure that the candidate compounds are selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.
MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.
Selectivity Index (SI): The selectivity of a compound is determined by calculating the Selectivity Index (SI), which is the ratio of the IC₅₀ for mammalian cells to the MIC for the fungal pathogen (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal cells.
Mechanism of Action Studies
Understanding how a novel antifungal agent works is critical for its further development. Several assays can be employed to elucidate the mechanism of action.
Ergosterol Biosynthesis Inhibition Assay
Many antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The effect of the test compounds on ergosterol biosynthesis can be investigated using a sterol quantitation method.
Diagram of the Ergosterol Biosynthesis Pathway and Potential Drug Target:
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
The development of novel antifungal agents from the this compound scaffold presents a promising avenue for addressing the challenge of drug-resistant fungal infections. The synthetic versatility of this starting material allows for the creation of a diverse library of compounds for screening. Through a systematic approach involving synthesis, in vitro antifungal testing, cytotoxicity assessment, and mechanism of action studies, it is possible to identify lead candidates with potent and selective antifungal activity. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.
Application Notes & Protocols: Creating Neuroprotective Compounds with 2-Chloro-3-hydrazinylpyrazine
A Guide for Medicinal Chemists and Neuropharmacologists
Abstract
The pursuit of effective therapeutics for neurodegenerative diseases remains one of the most significant challenges in modern medicine. The progressive loss of neuronal function, a hallmark of conditions like Alzheimer's and Parkinson's disease, necessitates the development of novel neuroprotective agents capable of halting or reversing this decline. This guide focuses on 2-Chloro-3-hydrazinylpyrazine, a versatile heterocyclic scaffold, as a starting point for the rational design and synthesis of potent, multi-target neuroprotective compounds. We provide an in-depth look at the mechanistic rationale, detailed protocols for synthesis and in vitro evaluation, and a framework for data interpretation, empowering researchers to leverage this promising chemical entity in their drug discovery programs.
The Rationale: Why this compound?
The pyrazine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its two nitrogen atoms serve as key hydrogen bond acceptors, facilitating interactions with biological targets. The combination of a hydrazine group and a reactive chloro atom on this scaffold provides a powerful and flexible platform for chemical elaboration.
-
The Hydrazine Moiety: This functional group is a precursor to hydrazones, which are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] It serves as a versatile handle for introducing diverse pharmacophoric elements through condensation reactions.[4]
-
The Chloro Substituent: As a good leaving group, the chlorine atom allows for nucleophilic aromatic substitution reactions, enabling the introduction of another layer of chemical diversity and the fine-tuning of physicochemical properties.
-
Multi-Target Potential: Derivatives of this scaffold have been shown to interact with multiple pathways implicated in neurodegeneration, including acetylcholinesterase (AChE) inhibition, reduction of oxidative stress, and modulation of inflammatory cascades.[4][5] This multi-target approach is increasingly recognized as a superior strategy for treating complex, multifactorial diseases.[5]
Key Mechanistic Targets
The neuroprotective effects of this compound derivatives can be attributed to their ability to modulate several critical pathological pathways.
References
- 1. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]
- 2. Synthesis and Biological Evaluation of Dantrolene‐Like Hydrazide and Hydrazone Analogues as Multitarget Agents for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-3-hydrazinylpyrazine as a Versatile Precursor in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous clinically relevant drugs.[1] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and diuretic effects.[1] When functionalized with a hydrazine group (-NHNH₂), the synthetic utility of the pyrazine core expands dramatically, providing a gateway to a rich diversity of more complex heterocyclic systems. Hydrazines and their derivatives, hydrazones, are themselves a critical class of compounds in drug discovery, known for a wide array of biological activities.[2][3][4]
This guide focuses on 2-chloro-3-hydrazinylpyrazine , a highly valuable and reactive precursor. The strategic placement of the chloro and hydrazinyl groups on adjacent carbons creates a synthon primed for versatile chemical transformations. The hydrazine moiety serves as a potent nucleophile, ready to react with electrophiles, while the chloro group can be displaced or retained, offering multiple pathways for molecular elaboration. This document provides an in-depth look at the reactivity of this precursor and detailed protocols for its application in synthesizing key medicinal chemistry intermediates.
Properties and Handling of this compound
Understanding the physicochemical properties and handling requirements of the starting material is fundamental to successful and safe synthesis.
| Property | Value | Source |
| Chemical Formula | C₄H₅ClN₄ | [5] |
| Molecular Weight | 144.56 g/mol | [6] |
| CAS Number | 63286-28-2 | [6] |
| Appearance | Solid | [6] |
| Melting Point | 154-159 °C | [6] |
| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N | [5][6] |
Safety and Handling: this compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[6] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Key Synthetic Transformations and Applications
The reactivity of this compound is dominated by the nucleophilic character of the hydrazine group. Two principal transformations are central to its use in medicinal chemistry: the formation of hydrazones and the construction of fused bicyclic systems via cyclocondensation.
Caption: Core reactivity of this compound.
Application I: Synthesis of Pyrazine-Based Hydrazones (Schiff Bases)
The reaction of the terminal -NH₂ of the hydrazine with an aldehyde or ketone results in the formation of a hydrazone, also known as a Schiff base. This is a robust and high-yielding condensation reaction. These hydrazones are not merely intermediates; they often possess significant biological activity themselves. For instance, a series of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives have been synthesized and identified as potent acetylcholinesterase (AChE) inhibitors, making them promising candidates for Alzheimer's disease therapy.[1]
Causality Behind the Protocol: The reaction requires an acid catalyst, typically a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the weakly basic terminal nitrogen of the hydrazine. The subsequent dehydration of the carbinolamine intermediate is also acid-catalyzed, driving the reaction to completion.
Protocol 1: Synthesis of (E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine (CHP1)
This protocol is adapted from a reported procedure for synthesizing potential anti-Alzheimer's agents.[1]
Caption: Experimental workflow for pyrazine-hydrazone synthesis.
1. Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 144.56 | 0.5 | 72.3 mg |
| 4-Methoxybenzaldehyde | 136.15 | 0.5 | 68.1 mg |
| Absolute Ethanol | 46.07 | - | 15 mL |
| Glacial Acetic Acid | 60.05 | Catalytic | ~3 drops |
2. Step-by-Step Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (72.3 mg, 0.5 mmol) and 4-methoxybenzaldehyde (68.1 mg, 0.5 mmol).[1]
-
Add absolute ethanol (15 mL) followed by glacial acetic acid (3 drops).[1]
-
Heat the mixture to reflux with constant stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:4). The starting materials should be consumed and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 7 hours.[1]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid thoroughly with several portions of deionized water to remove any residual acetic acid and other water-soluble impurities.[1]
-
Dry the purified product under vacuum. The expected product is a yellow solid. (Reported Yield: 87%; mp: 196–198 °C).[1]
Application II: Synthesis of Pyrazolo[1,5-a]pyrazines
A more advanced application of this compound is its use in constructing fused heterocyclic scaffolds. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, triggers an intramolecular cyclocondensation to yield a pyrazolo[1,5-a]pyrazine core. This reaction is a variation of the classic Knorr pyrazole synthesis.[7][8] This scaffold is of high interest as it is found in molecules targeting a range of biological targets, including kinases.[9]
Causality Behind the Protocol: The reaction proceeds in a stepwise manner. First, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. The key step is the subsequent intramolecular cyclization: the endocyclic pyrazine nitrogen (at position 1) acts as a nucleophile, attacking the second carbonyl group. This is followed by a dehydration event, which results in the formation of the stable, aromatic pyrazole ring fused to the pyrazine ring. The choice of solvent and catalyst (often acidic or basic) can influence reaction rates and regioselectivity if an unsymmetrical dicarbonyl is used.
Protocol 2: Synthesis of 8-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrazine
This is a representative protocol for the cyclocondensation reaction.
Caption: Experimental workflow for pyrazolo[1,5-a]pyrazine synthesis.
1. Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 144.56 | 1.0 | 144.6 mg |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.1 | 110.1 mg (0.11 mL) |
| Ethanol | 46.07 | - | 20 mL |
| Concentrated HCl | 36.46 | Catalytic | ~0.1 mL |
2. Step-by-Step Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (144.6 mg, 1.0 mmol) in ethanol (20 mL).
-
Add acetylacetone (0.11 mL, 1.1 mmol) to the solution with stirring.
-
Add concentrated hydrochloric acid (~0.1 mL) dropwise as a catalyst.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 7:3 hexane:ethyl acetate) until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its dual functionality allows for the straightforward synthesis of bioactive hydrazones and provides a direct route to complex fused heterocyclic systems like pyrazolo[1,5-a]pyrazines. The protocols detailed herein are robust and adaptable, serving as a solid foundation for researchers and drug development professionals aiming to leverage this precursor for the discovery of novel therapeutic agents.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 2-Chloro-3-hydrazinylpyrazine Derivatives
Abstract
This guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation and purity assessment of 2-Chloro-3-hydrazinylpyrazine derivatives. These compounds, featuring a pyrazine core, are of significant interest in medicinal chemistry and drug development.[1][2] Ensuring the identity, purity, and stability of these molecules is paramount for reliable biological evaluation and adherence to regulatory standards. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction: The Importance of Rigorous Characterization
This compound and its derivatives are versatile scaffolds in the synthesis of novel pharmaceutical agents, including potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1] The biological activity of these compounds is intrinsically linked to their precise chemical structure and purity. The presence of impurities, such as starting materials, by-products, or degradants, can significantly impact experimental outcomes and pose safety risks.
Therefore, a robust analytical workflow is crucial for:
-
Structural Confirmation: Unequivocally verifying the chemical identity of the synthesized derivative.
-
Purity Assessment: Quantifying the target compound and identifying any impurities.
-
Stability Studies: Evaluating the degradation profile of the compound under various conditions.
This application note details a multi-modal approach, leveraging the strengths of orthogonal analytical techniques to provide a complete characterization profile.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for separating the target derivative from a complex mixture, allowing for accurate quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification of non-volatile and thermally labile compounds like many this compound derivatives. A well-developed HPLC method must be specific, accurate, precise, and robust.[3][4][5]
Due to the polar nature of the hydrazine group, a reversed-phase HPLC method is generally suitable.[6] The inclusion of a buffer in the mobile phase is critical to ensure peak shape and retention time reproducibility, especially for ionizable compounds. Derivatization can be employed to enhance detection sensitivity for hydrazine-containing compounds, particularly at trace levels.[7][8][9]
Objective: To determine the purity of a this compound derivative and quantify its concentration.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of the this compound derivative
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample in the same solvent as the standard to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity of the sample by area normalization.
-
Quantify the sample concentration by comparing its peak area to a calibration curve generated from the reference standard.
-
The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[3]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For some this compound derivatives, particularly those with lower molecular weights and sufficient volatility, GC-MS can provide both separation and structural information.
The choice of a GC column is critical for achieving good separation of pyrazine isomers, which can have very similar mass spectra.[11][12] The use of retention indices, in addition to mass spectral data, can aid in the unambiguous identification of compounds.[11]
Objective: To identify volatile impurities and by-products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identities using retention indices if available.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.[1][13]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the pyrazine ring protons and the hydrazine N-H protons are characteristic.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are particularly informative.
Objective: To confirm the chemical structure of the this compound derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Additional experiments like DEPT, COSY, and HSQC can be performed for more complex structures.
-
Expected Spectral Features for a Hypothetical Derivative:
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Pyrazine Ring Protons | 7.0 - 8.5 | 130 - 155 |
| Hydrazine N-H | Variable, often broad | - |
| Alkyl/Aryl Substituents | Dependent on the specific group | Dependent on the specific group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][13]
The presence of characteristic absorption bands can confirm the key functional groups in this compound derivatives, such as N-H stretching from the hydrazine group and C-Cl stretching.
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR Spectrometer with an ATR accessory or KBr press
Procedure:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix 1-2 mg of the sample with ~100 mg of dry KBr powder.
-
Grind the mixture and press it into a transparent pellet.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 |
| C=N Stretch (Pyrazine Ring) | 1500 - 1600 |
| C-Cl Stretch | 600 - 800 |
Integrated Analytical Workflow
For a comprehensive characterization, these techniques should be used in a logical sequence.
Caption: Integrated workflow for the characterization of this compound derivatives.
Conclusion
The analytical characterization of this compound derivatives requires a multi-faceted approach. By combining the separation power of chromatography with the detailed structural insights from spectroscopy, researchers can ensure the identity, purity, and quality of their synthesized compounds. The protocols outlined in this guide provide a robust framework for the comprehensive analysis of this important class of molecules, supporting their advancement in drug discovery and development. All analytical methods should be properly validated to ensure reliable and repeatable results, which is a cornerstone of good laboratory practice and regulatory compliance.[4][5][14]
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. scribd.com [scribd.com]
- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
Application Notes & Protocols: High-Purity Isolation of 2-Chloro-3-hydrazinylpyrazine
Abstract: This document provides a comprehensive guide to the purification of 2-Chloro-3-hydrazinylpyrazine (CAS: 63286-28-2), a critical heterocyclic building block in pharmaceutical research and drug development. Recognizing the stringent purity requirements for downstream applications, such as the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), this guide details three primary purification methodologies: Recrystallization, Silica Gel Chromatography, and Acid-Base Extraction. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to varying scales and impurity profiles. This guide is intended for researchers, chemists, and process development scientists working with this versatile synthetic intermediate.
Introduction: The Critical Role of Purity
This compound is a bifunctional synthetic intermediate prized for its reactive chloro and hydrazinyl moieties.[1][2] These functional groups enable its use in the construction of complex nitrogen-containing heterocycles, particularly fused ring systems that form the core of many therapeutic agents.[3] The purity of this reagent is paramount; trace impurities can lead to significant complications in multi-step syntheses, including:
-
Formation of intractable side-products: Unreacted starting materials or synthetic by-products can compete in subsequent reactions.
-
Catalyst poisoning: Residual reagents can deactivate sensitive catalysts, particularly in cross-coupling reactions.[2]
-
Inconsistent yields and difficult final product purification: Impurities introduced early can carry through the entire synthetic sequence.
The most common impurities arise from the synthesis itself, which typically involves the nucleophilic substitution of a dichloropyrazine with hydrazine hydrate.[4][5] Potential contaminants therefore include unreacted 2,3-dichloropyrazine, di-substituted hydrazine by-products, and residual solvents. This guide provides robust methods to mitigate these challenges and achieve >99% purity.
Physicochemical Properties
A foundational understanding of the target compound's properties is essential for designing effective purification strategies.
| Property | Value | Source(s) |
| CAS Number | 63286-28-2 | [1][6][7] |
| Molecular Formula | C₄H₅ClN₄ | [1][8] |
| Molecular Weight | 144.56 g/mol | [1][6] |
| Appearance | Solid (typically off-white to yellow) | [3][6] |
| Melting Point | 154-159 °C (commercial grade) | [6] |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, protected from light. | [7] |
Overall Purification Workflow
The selection and sequence of purification techniques depend on the initial purity of the crude material and the desired final specification. A typical workflow involves an initial bulk purification step followed by a high-resolution polishing step.
Caption: General workflow for purifying this compound.
Method 1: Recrystallization
Core Principles & Rationale
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.
For this compound, a mixed solvent system is often effective. A polar aprotic solvent like Dimethylformamide (DMF) can effectively dissolve the compound, while an anti-solvent like water is used to induce precipitation upon cooling. This approach was successfully used for derivatives of the target compound.[3] The slow cooling process allows for the formation of a crystalline lattice that excludes impurity molecules, resulting in a significant increase in purity.
Protocol: Recrystallization from DMF/Water
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Handle this compound and DMF in a certified chemical fume hood.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Erhlenmeyer flask
-
Heated magnetic stir plate
-
Büchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of DMF required to fully dissolve the solid at an elevated temperature (e.g., 70-80°C). Start with approximately 3-4 mL of DMF per gram of crude material.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulate matter.
-
Induce Crystallization: Remove the flask from the heat source. While the solution is still warm and stirring, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). The onset of turbidity indicates that the solution is saturated.
-
Cooling & Crystal Growth: Add a few more drops of DMF to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature undisturbed. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual DMF and water-soluble impurities.[3][4]
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Expected Results
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~90% | >98.5% |
| Appearance | Yellowish powder | Off-white crystalline solid |
| Recovery | N/A | 75-85% |
| Melting Point | 152-157 °C | 158-161 °C |
Method 2: Flash Column Chromatography
Core Principles & Rationale
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). The polarity of the target compound and its impurities dictates the choice of the mobile phase (eluent).
Based on TLC analysis of related structures, a solvent system of n-hexane and ethyl acetate is a suitable starting point.[3] this compound is a polar molecule due to the hydrazine group and nitrogen atoms in the pyrazine ring. It will therefore adhere to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), compounds are eluted in order of increasing polarity. Non-polar impurities will elute first, followed by the desired product.
Caption: Workflow for purification via flash column chromatography.
Protocol: Silica Gel Chromatography
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases with varying ratios of ethyl acetate (EtOAc) in n-hexane (e.g., 10%, 20%, 40%, 60% EtOAc). Degas the solvents if using an automated system.
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot the crude material on a silica gel TLC plate and elute with different solvent mixtures. An ideal Rf value for the target compound is between 0.25 and 0.40. A system of 40-60% ethyl acetate in n-hexane is a good starting point.[3]
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% EtOAc/hexane). Pour the slurry into the column and use positive pressure to pack the bed uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.
-
Elution and Fractionation: Begin elution with the low-polarity mobile phase. Increase the polarity of the mobile phase in a stepwise or linear gradient. Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Method 3: Acid-Base Extraction
Core Principles & Rationale
This liquid-liquid extraction technique exploits the basic nature of the hydrazinyl group and the pyrazine nitrogens. By treating a solution of the crude material in an organic solvent with an aqueous acid, the basic this compound is protonated, forming a salt that is soluble in the aqueous phase. Neutral or acidic impurities remain in the organic phase. Subsequently, neutralizing the separated aqueous phase with a base regenerates the free base form of the product, which can then be extracted back into a fresh organic solvent. This method is highly effective for removing non-basic impurities.
Protocol: Extraction
Procedure:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 8). The product should precipitate or form an emulsion.
-
Back-Extraction: Extract the product from the basified aqueous solution with several portions of fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[9]
Purity Assessment
Post-purification, the identity and purity of this compound must be confirmed.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of detecting impurities at levels below 0.1%.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.[3][6]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-氯-3-肼基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-3-hydrazinylpyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the reaction of 2,3-dichloropyrazine with hydrazine hydrate.
Issue 1: Low Overall Yield (<85%)
A lower than expected yield is one of the most frequent challenges. Several factors can contribute to this issue.
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield can stem from incomplete reaction, formation of side products, or losses during work-up and purification. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Stoichiometry and Quality:
-
Hydrazine Hydrate Molar Ratio: An insufficient amount of hydrazine hydrate can lead to an incomplete reaction. Conversely, an excessive amount is not always better and can complicate purification. A molar ratio of 2,3-dichloropyrazine to hydrazine hydrate in the range of 1:4 to 1:6 has been shown to produce high yields, often between 95-99%.[1][2]
-
Hydrazine Hydrate Concentration: The concentration of the hydrazine hydrate solution is critical. It is recommended to use a solution with a mass content of ≥80%.[1] Lower concentrations introduce excess water, which can affect the reaction kinetics and solubility of the reactants and products.
-
-
Reaction Conditions:
-
Temperature and Duration: The reaction is typically carried out at reflux.[1][3] A reaction time of 4 to 8 hours is generally sufficient for the reaction to go to completion.[1][2] Insufficient heating time will result in unreacted starting material, while excessively long reaction times may promote the formation of degradation products or side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[3][4]
-
Solvent Choice: The presence of a polar solvent can significantly shorten the reaction time and improve the yield.[1] Suitable polar solvents include methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (THF), or a mixture of these.[1] The mass ratio of hydrazine hydrate to the polar solvent should be in the range of 1:0.05 to 1:0.25.[1]
-
-
Work-up and Isolation:
-
Crystallization and Filtration: The product is typically isolated by cooling the reaction mixture to room temperature, followed by suction filtration.[1][2] Ensuring the mixture is sufficiently cooled allows for maximum precipitation of the product.
-
Washing: Washing the filtered solid with water is a common practice to remove excess hydrazine hydrate and other water-soluble impurities.[1] However, excessive washing can lead to product loss due to its slight solubility in water.
-
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
Question: I am observing significant impurities in my final product, as indicated by HPLC and NMR. What are the common side products and how can I minimize their formation?
Answer:
The primary impurity of concern in this synthesis is the bis-substituted product, 2,3-dihydrazinylpyrazine. The formation of this and other impurities can be minimized by carefully controlling the reaction conditions.
-
Minimizing Bis-Substitution:
-
Controlled Addition of Hydrazine Hydrate: Adding the hydrazine hydrate dropwise to a refluxing solution of 2,3-dichloropyrazine in a suitable solvent (like ethanol) can help to maintain a low instantaneous concentration of hydrazine, thereby favoring the desired mono-substitution.[5][6]
-
Temperature Control: While the reaction is typically run at reflux, maintaining a consistent and not excessively high temperature is important. Runaway temperatures can increase the rate of the second substitution reaction.
-
-
Other Potential Impurities:
-
Unreacted 2,3-dichloropyrazine: This indicates an incomplete reaction. To address this, refer to the recommendations in "Issue 1" regarding reaction time, temperature, and reagent ratios.
-
Degradation Products: The pyrazine ring can be susceptible to degradation under harsh conditions (e.g., prolonged heating at very high temperatures). Adhering to the recommended reaction times (4-8 hours) is crucial.[1]
-
II. Frequently Asked Questions (FAQs)
This section covers general questions about the synthesis of this compound.
Q1: What is the role of the polar solvent in this reaction?
A1: The addition of a small amount of a polar solvent serves to increase the solubility of the reactants, particularly the 2,3-dichloropyrazine, which can lead to a more homogeneous reaction mixture and an increased reaction rate. This can result in a shorter reaction time and a higher yield.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting material (2,3-dichloropyrazine) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. A suitable eluent system for this would be a mixture of n-hexane and ethyl acetate.[4]
Q3: What are the key safety precautions to consider when working with hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety measures. It is a suspected carcinogen and is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is explosive, so it is crucial to use its hydrate form.[7]
Q4: What is the expected melting point of this compound?
A4: The reported melting point for this compound is in the range of 154-159 °C, with some sources indicating a range of 170-172 °C (lit.).[8] A broad melting point range for your synthesized product may indicate the presence of impurities.
Q5: Can this procedure be adapted for the synthesis of similar hydrazinyl-heterocycles?
A5: Yes, the general principle of nucleophilic aromatic substitution of a dihalo-heterocycle with hydrazine hydrate is applicable to other systems. For instance, a similar procedure is used for the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine from 2,3-dichloropyridine.[5][6] However, the specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each specific substrate.
III. Data and Protocols
Optimized Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Molar Ratio (2,3-dichloropyrazine : Hydrazine Hydrate) | 1 : 4-6 | Ensures complete consumption of the starting material and drives the reaction towards the product.[1] |
| Hydrazine Hydrate Concentration | ≥80% | Minimizes excess water, which can negatively impact the reaction.[1] |
| Solvent | Methanol, Ethanol, DMF, DMAC, THF | A polar solvent improves solubility and reaction rate.[1] |
| Mass Ratio (Hydrazine Hydrate : Solvent) | 1 : 0.05-0.25 | An optimal amount of solvent is needed to facilitate the reaction without excessive dilution.[1] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the substitution reaction.[1][3] |
| Reaction Time | 4-8 hours | Sufficient time for the reaction to reach completion, which should be confirmed by TLC.[1][2] |
Step-by-Step Experimental Protocol
This protocol is a synthesis of best practices for achieving a high yield of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyrazine and hydrazine hydrate (≥80%) in a 1:4 to 1:6 molar ratio.[1]
-
Solvent Addition: Add a polar solvent such as ethanol or THF. The mass ratio of hydrazine hydrate to the solvent should be between 1:0.05 and 1:0.25.[1]
-
Reaction: Heat the mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress using TLC.[1][3]
-
Isolation: Once the reaction is complete (as indicated by the disappearance of the 2,3-dichloropyrazine spot on TLC), cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold water to remove residual hydrazine hydrate.[1]
-
Drying: Dry the product under vacuum to obtain the final this compound.
IV. Visual Guides
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
V. References
-
CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. 1
-
Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH. 4
-
1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. 5
-
1-(3-Chloropyridin-2-yl)hydrazine. PMC - NIH. 6
-
CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. 9
-
(3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE synthesis. ChemicalBook. 2
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. 7
-
2-Chloro-3-hydrazinylpyridine. PubChem. 10
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. 11
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. 12
-
2-Chloro-3-hydrazinopyrazine 95%. Sigma-Aldrich. 8
-
Preparation methods for important intermediates of anthranilic diamide compound. Eureka. 3
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-氯-3-肼基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 10. 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chloro-3-hydrazinylpyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-3-hydrazinylpyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you optimize your synthetic protocols, maximize yields, and ensure the purity of your final product.
Introduction to the Synthesis
This compound is a crucial building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis is most commonly achieved through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine hydrate. While the reaction appears straightforward, several potential side reactions and experimental pitfalls can lead to low yields and impure products. This guide will address these challenges in a practical, question-and-answer format.
Core Synthesis Reaction
The primary route to this compound involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate, typically in a suitable solvent.
Caption: Primary synthesis route for this compound.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is one of the most common issues in this synthesis. Several factors can contribute to this problem, from incomplete reactions to the formation of undesired side products.
Potential Cause 1: Incomplete Reaction
The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Troubleshooting Protocol:
-
Reaction Monitoring: The progress of the reaction should be diligently monitored using Thin Layer Chromatography (TLC).[2] A typical mobile phase for this analysis is a mixture of n-hexane and ethyl acetate.[1]
-
Reaction Time and Temperature: The reaction is often conducted at reflux for several hours (4-12 hours).[3][4] Ensure the reaction is maintained at the appropriate temperature for a sufficient duration until TLC analysis shows the complete consumption of the starting material, 2,3-dichloropyrazine.
-
Solvent Choice: The use of a polar solvent such as ethanol, methanol, or dimethylformamide (DMF) can facilitate the reaction.[3]
-
Potential Cause 2: Formation of 2,3-Dihydrazinylpyrazine (Side Reaction)
A significant side reaction is the substitution of both chlorine atoms on the pyrazine ring by hydrazine, leading to the formation of 2,3-dihydrazinylpyrazine.
-
Causality: This occurs when an excess of hydrazine is used or when the reaction temperature is too high for an extended period. The second substitution is generally slower than the first due to the deactivating effect of the first hydrazine group, but it can become significant under forcing conditions.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the molar ratio of 2,3-dichloropyrazine to hydrazine hydrate. While a slight excess of hydrazine is often used to ensure complete conversion of the starting material, a large excess should be avoided. Ratios of 1:4 to 1:6 (2,3-dichloropyrazine:hydrazine hydrate) have been reported to give high yields.[3]
-
Temperature Management: Maintain the reaction temperature at a moderate reflux. Overheating can promote the formation of the di-substituted product.
-
Potential Cause 3: Product Loss During Workup and Purification
Significant amounts of the product can be lost during the isolation and purification steps.
-
Troubleshooting Protocol:
-
Crystallization: Upon cooling the reaction mixture, the product often crystallizes and can be isolated by filtration.[4]
-
Solvent Washing: The filtered solid should be washed with water to remove excess hydrazine hydrate and other water-soluble impurities.[3] Subsequent washing with a non-polar solvent like heptane can help remove organic impurities.[5]
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system, such as 2-methyltetrahydrofuran and heptane, can be effective.[5]
-
Caption: Troubleshooting workflow for low product yield.
Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
The most common byproduct is 2,3-dihydrazinylpyrazine, as discussed above. However, other impurities can also be present.
-
Identification of Impurities: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.[6][7]
-
HPLC and LC-MS: These are powerful tools for separating and identifying impurities.[8][9] Mass spectrometry can provide the molecular weight of the impurity, aiding in its identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities.[6]
-
GC-MS: This technique is useful for identifying volatile impurities, including any remaining starting material.[7]
-
-
Minimization of Side Reactions:
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the hydrazine moiety, especially at elevated temperatures.[2]
-
Purity of Starting Materials: Ensure the 2,3-dichloropyrazine is of high purity. Impurities in the starting material can lead to the formation of additional byproducts.
-
Q3: The reaction is very sluggish or fails to start. What could be the issue?
A stalled reaction is often due to issues with the reagents or reaction conditions.
-
Potential Cause 1: Quality of Hydrazine Hydrate
-
Hydrazine hydrate is commercially available in various concentrations. Ensure you are using a sufficiently concentrated solution (e.g., 80% or higher) and that it has been stored properly to prevent degradation.[3]
-
-
Potential Cause 2: Inappropriate Solvent
-
The choice of solvent is critical. The reaction generally works well in polar protic solvents like ethanol or polar aprotic solvents like DMF.[3] The solvent helps to dissolve the reactants and facilitate the nucleophilic attack.
-
Analytical Methods for Quality Control
Proper analytical monitoring is crucial for a successful synthesis. The table below summarizes key analytical techniques and their applications in the synthesis of this compound.
| Analytical Technique | Application | Purpose |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To track the consumption of starting materials and the formation of the product.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Impurity Profiling | To quantify the purity of the final product and detect any non-volatile impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | To determine the molecular weights of byproducts, aiding in their structural elucidation.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Components | To detect residual starting material (2,3-dichloropyrazine) and other volatile impurities.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity Analysis | To confirm the structure of the desired product and identify and quantify impurities.[6] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyrazine (1 equivalent).
-
Reagent Addition: Add a suitable polar solvent, such as ethanol.[3] Then, add hydrazine hydrate (4-6 molar equivalents) to the mixture.[3]
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-8 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the 2,3-dichloropyrazine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove excess hydrazine hydrate, followed by a cold non-polar solvent (e.g., heptane) to remove organic impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
TLC Analysis Protocol
-
Prepare TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Dissolve small amounts of your reaction mixture, starting material, and (if available) a pure product standard in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[1]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
Key Side Reactions Diagram
Caption: Main reaction versus the primary side reaction.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. jpharmsci.com [jpharmsci.com]
Technical Support Center: Optimizing Reactions of 2-Chloro-3-hydrazinylpyrazine with Ketones
Welcome to the technical support center for the synthesis and optimization of pyrazolo[1,5-a]pyrazines derived from the reaction of 2-Chloro-3-hydrazinylpyrazine with various ketones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine core, a related scaffold, is recognized as a privileged structure in medicinal chemistry, known for its potent and selective inhibition of various protein kinases involved in diseases like cancer.[1][2] This guide provides in-depth, experience-driven advice to help you navigate the common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring between this compound and a ketone?
The reaction is a two-step process:
-
Hydrazone Formation: The hydrazine moiety of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a hydrazone intermediate. This initial step is often the rate-limiting part of the sequence and can be catalyzed by either acid or base.
-
Intramolecular Cyclization: The newly formed hydrazone undergoes an intramolecular nucleophilic aromatic substitution (SNAAr). The nitrogen atom of the hydrazone attacks the carbon atom bearing the chlorine on the pyrazine ring, displacing the chloride ion and forming the fused pyrazolo[1,5-a]pyrazine ring system. This step is typically promoted by heat or the presence of a base.
This reaction is a powerful method for constructing bicyclic heteroaromatic systems, which are of significant interest in drug discovery.[3][4]
Troubleshooting Common Issues
Q2: My reaction is sluggish, and I have a low yield with significant starting material remaining. How can I improve the conversion?
This is a common issue, often related to the initial hydrazone formation. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Choice: The condensation of a hydrazine with a ketone to form a hydrazone is pH-dependent.
-
Acid Catalysis: Small amounts of a mild acid, such as acetic acid, can significantly accelerate hydrazone formation.[5][6] The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acid can protonate the hydrazine, rendering it non-nucleophilic. A catalytic amount (e.g., 5-10 mol%) is usually sufficient.
-
Base Catalysis: While less common for this specific step, a base can deprotonate the hydrazine, increasing its nucleophilicity. However, this is generally less effective than acid catalysis for the initial condensation.
-
-
Temperature: Increasing the reaction temperature will increase the rate of both hydrazone formation and the subsequent cyclization. Refluxing in a suitable solvent is a common strategy. Monitor for potential degradation of starting materials or products at higher temperatures using Thin Layer Chromatography (TLC).
-
Water Removal: The formation of the hydrazone from the hydrazine and ketone is a condensation reaction that releases a molecule of water.[7][8][9] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product. This can be achieved by:
Q3: My TLC plate shows multiple spots, indicating the formation of side products. What are the likely side products and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side products and strategies to mitigate them:
-
Azine Formation: Ketones can react with hydrazine to form symmetrical azines. This can be a competing reaction pathway. Using a slight excess of the this compound can help favor the desired hydrazone formation.
-
Self-Condensation of the Ketone: If the ketone has α-hydrogens, it can undergo self-condensation (an aldol-type reaction) under basic or acidic conditions, especially with heating.[7][8][9][10]
-
Mitigation: Carefully control the stoichiometry and consider adding the ketone slowly to the reaction mixture containing the hydrazine to maintain a low concentration of the ketone.
-
-
Decomposition: At high temperatures, the starting materials or the product may decompose. Monitor the reaction progress by TLC. If you observe the appearance of baseline material or streaking, consider reducing the reaction temperature and extending the reaction time.
Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazines
This protocol provides a robust starting point for the reaction of this compound with a generic ketone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the ketone (1.05 eq) in a suitable solvent (e.g., ethanol or acetic acid, approx. 0.1 M concentration).
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.
-
Table 1: Optimization of Reaction Conditions - A Literature-Based Example
The following table summarizes typical conditions that can be adapted for your specific ketone substrate.
| Ketone Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetone | Ethanol | Acetic Acid (cat.) | Reflux (78°C) | 6 | 85-95 |
| Cyclohexanone | Acetic Acid | None | Reflux (118°C) | 4 | 90-98 |
| Acetophenone | Toluene | p-TSA (cat.) | Reflux (110°C) with Dean-Stark | 12 | 70-85 |
| 2-Butanone | Isopropanol | None | Reflux (82°C) | 8 | 80-90 |
Note: These are representative conditions and may require optimization for your specific ketone.
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyrazines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Technical Support Center: Purification of 2-Chloro-3-hydrazinylpyrazine
Welcome to the technical support guide for 2-Chloro-3-hydrazinylpyrazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. The unique bifunctional nature of this molecule, featuring both a reactive hydrazinyl group and a displaceable chloro substituent, makes it highly valuable in synthesizing complex nitrogen-containing scaffolds. However, these same reactive sites present distinct challenges during its purification.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the common pitfalls encountered during purification and offer robust, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated this compound has a persistent yellow or brown color. What causes this, and how can I obtain a colorless product?
A1: This is the most frequently encountered issue. The discoloration is almost always due to oxidation of the highly reactive hydrazinyl moiety. Hydrazines, particularly on an electron-deficient ring system like pyrazine, are susceptible to air oxidation, which forms trace amounts of highly colored azo or other degradation compounds.
Root Causes & Solutions:
-
Air Exposure: Prolonged exposure to air during workup, purification, or storage is the primary cause.
-
Trace Metals: Metal ions can catalyze oxidation. Ensure all glassware is scrupulously clean.
-
Extended Heating: Overheating during recrystallization or solvent removal can accelerate degradation.
Troubleshooting Steps:
-
Decolorization with Activated Carbon: This is the most effective method. Before recrystallization, dissolve the crude product in the minimum amount of hot solvent, add a small amount (1-2% w/w) of activated carbon, and hold the solution at temperature for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the carbon and immediately proceed with crystallization.
-
Inert Atmosphere: For high-purity applications, perform filtration and drying steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Storage: Always store the purified, dry product in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator or freezer to slow degradation.[1][2]
Q2: How can I accurately assess the purity of my sample? Standard C18 RP-HPLC is giving me poor peak shape.
A2: this compound is a polar, basic compound, which leads to poor retention and tailing on traditional C18 reverse-phase (RP) columns.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative assessment of reaction completion and impurity profiles. A typical eluent system is a mixture of a non-polar and a polar solvent, such as n-hexane and ethyl acetate.[3] For this polar compound, you may need to increase the polarity, for example, using Dichloromethane/Methanol (95:5 v/v).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior chromatographic technique for this class of polar molecules. It provides better retention and peak shape than RP-HPLC. A rapid HILIC-MS method can be developed for both qualitative and quantitative analysis, often without the need for derivatization.[4]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is essential for confirming the structural identity and identifying organic impurities. Pay close attention to the aromatic region to spot unreacted starting materials or byproducts and check for residual solvents (e.g., DMF, Ethanol).
Table 1: Typical Analytical Conditions
| Method | Stationary Phase | Mobile Phase (Starting Point) | Detection | Common Observations |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Ethyl Acetate / n-Hexane (4:6)[3] or DCM / Methanol (95:5) | UV (254 nm) | Product is typically the baseline spot in less polar systems. |
| HILIC-MS | Amide or Cyano phase | Acetonitrile / Ammonium Formate Buffer[4] | MS, UV | Excellent peak shape and sensitivity. Ideal for GTI analysis. |
| ¹H NMR | DMSO-d₆ | - | 400 MHz | Provides clear structural confirmation. |
Q3: What are the most likely impurities in my crude product and how do I identify them?
A3: The impurity profile is dictated by the synthetic route, which typically involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate.
**dot graph "impurities" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
// Nodes A [label="2,3-Dichloropyrazine\n(Starting Material)", fillcolor="#EA4335", pos="0,1.5!"]; B [label="Hydrazine Hydrate\n(Reagent)", fillcolor="#EA4335", pos="0,-1.5!"]; C [label="this compound\n(Product)", fillcolor="#34A853", pos="3,0!"]; D [label="2,3-Dihydrazinylpyrazine\n(Over-reaction)", fillcolor="#FBBC05", pos="6,1.5!"]; E [label="Oxidation Products\n(Degradation)", fillcolor="#FBBC05", pos="6,-1.5!"];
// Edges A -> C [label="Less Polar\n(TLC/HPLC)"]; B -> C [label="Very Polar\n(Removed by H₂O wash)"]; C -> D [label="More Polar\n(TLC/HPLC)"]; C -> E [label="Variable Polarity\n(Often Colored)"]; } } Caption: Origin and relative polarity of common impurities.
-
Unreacted 2,3-Dichloropyrazine: Less polar than the product. It will have a higher Rf on TLC and an earlier retention time in HILIC. It is often removed effectively by recrystallization.
-
Excess Hydrazine Hydrate: Extremely polar and water-soluble. It is typically removed during the initial aqueous workup. Its presence can be confirmed by titration methods if necessary.[5]
-
2,3-Dihydrazinylpyrazine: A common byproduct from over-reaction. It is more polar than the desired product (lower Rf on TLC). Its formation is favored by high temperatures and prolonged reaction times.
-
Degradation Products: As discussed in Q1, these are often colored and can have a range of polarities, sometimes appearing as streaks on a TLC plate.
Q4: I am struggling with recrystallization. My product either "oils out" or the recovery is very low. What should I do?
A4: Recrystallization is the preferred method for purifying this compound on a lab scale. Success depends entirely on selecting the right solvent system. The compound is polar and requires polar solvents for dissolution.
Recommended Solvent Systems:
| Solvent System | Procedure | Rationale & Expert Tips |
| Ethanol or Isopropanol | Dissolve in minimum hot solvent, cool slowly to RT, then place in an ice bath. | A good first choice. If the product is too soluble even when cold, add a small amount of water (anti-solvent) dropwise to the hot solution until turbidity persists, then clarify with a drop of alcohol before cooling. |
| DMF / Water | Dissolve in a small amount of warm DMF, then add water dropwise until the solution becomes cloudy. Heat gently to redissolve, then cool slowly.[3] | This system is effective for derivatives and can be adapted for the parent compound.[3] Use DMF sparingly as it is high-boiling and difficult to remove. |
| Acetonitrile | Dissolve in hot acetonitrile and cool slowly. | Acetonitrile often provides very clean crystals. The compound's solubility is moderate in hot MeCN and low when cold, which is ideal for high recovery. |
Troubleshooting "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.
-
Reduce Cooling Rate: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.
-
Lower Initial Concentration: Use slightly more hot solvent than the bare minimum required for dissolution.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the meniscus to induce nucleation. Adding a single seed crystal can also be highly effective.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is a robust starting point for achieving >98% purity for crude material that is not heavily discolored.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add ethanol (approx. 20-25 mL) and a magnetic stir bar. Heat the mixture on a hotplate with stirring to a gentle reflux. Continue adding ethanol in small portions until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and reflux for 5-10 minutes.
-
Hot Filtration: If carbon was used, filter the hot solution quickly through a pre-warmed funnel containing a fluted filter paper or a small pad of Celite® into a clean, pre-warmed flask. This step is crucial to remove the carbon and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Fine, off-white needles should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities clinging to the crystals.
-
Drying: Dry the purified crystals under high vacuum at ambient temperature until a constant weight is achieved. Avoid heating as this can cause degradation.
Protocol 2: Purification by Silica Gel Column Chromatography
This method should be reserved for instances where recrystallization fails to remove a key impurity of similar polarity. The basic nature of the compound requires care to avoid tailing.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the compound) by dissolving it in a suitable solvent (e.g., methanol), adding the silica, and concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Wet-pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% Methanol in Dichloromethane.
-
Pro-Tip: To prevent peak tailing, the eluent can be modified with 0.5-1% triethylamine (Et₃N).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
**dot graph "purification_workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Decision workflow for purifying this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
stability issues of 2-Chloro-3-hydrazinylpyrazine in solution
Welcome to the technical support center for 2-Chloro-3-hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reactive molecule in solution. Our goal is to provide you with the expertise and practical tools to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable bifunctional intermediate in synthetic chemistry, particularly in the development of novel heterocyclic compounds for medicinal chemistry. Its utility stems from two highly reactive sites: the nucleophilic hydrazine group and a chloro-substituent on the pyrazine ring, which is amenable to various coupling reactions. However, the very reactivity of the hydrazine moiety is also the source of its potential instability in solution. Understanding and mitigating these stability issues is paramount for reproducible and successful research outcomes.
This guide provides a framework for identifying, troubleshooting, and managing the stability of this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the hydrazine functional group. The key factors to consider are:
-
pH: The pH of the solution is a critical determinant of stability. Hydrazine derivatives are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments.[1][2][3]
-
Presence of Oxygen: As a potent reducing agent, the hydrazine moiety is highly susceptible to oxidation by atmospheric oxygen.[2][4][5] This is often accelerated in alkaline or neutral conditions.
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation and decomposition of hydrazines.[4][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[5][7][8]
-
Light: While less documented for this specific molecule, prolonged exposure to light can be a contributing factor to the degradation of many organic compounds.
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area. When preparing solutions, it is best to do so freshly for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (e.g., 2-8 °C or -20 °C), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the subsequent reaction. Common organic solvents such as ethanol, methanol, and THF have been used for reactions involving hydrazine derivatives.[9] For stock solutions, consider using anhydrous, deoxygenated solvents to minimize oxidative degradation. If aqueous solutions are necessary, acidic buffers are preferable to neutral or alkaline buffers to enhance stability.
Q4: How can I visually assess if my solution of this compound has degraded?
A4: A freshly prepared solution of this compound should be colorless to pale yellow. The development of a more intense yellow, orange, or brown color is a strong visual indicator of degradation, likely due to oxidation. While visual inspection is a useful first check, it is not a substitute for analytical confirmation of purity.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental observations that may indicate instability of this compound.
Problem: My solution of this compound has turned yellow/brown upon standing.
-
Likely Cause: This is a classic sign of oxidation of the hydrazine moiety. The rate of color change is often faster in the presence of air (oxygen), at higher pH, and in the presence of trace metal contaminants.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Use Deoxygenated Solvents: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solution under a blanket of nitrogen or argon.
-
Avoid Metal Contamination: Do not use metal spatulas to handle the compound, as trace metals can catalyze oxidation. Use glass or plastic labware. If metal contamination is suspected, consider adding a chelating agent like EDTA to your solution, though this should be tested for compatibility with your downstream application.[10]
-
Problem: I am seeing multiple, unexpected peaks in my HPLC/LC-MS analysis.
-
Likely Cause: These peaks could be impurities from the starting material, reaction byproducts, or degradation products of this compound. The hydrazine group can be oxidized or can react with certain solvents or buffer components.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected analytical peaks.
Problem: The yield of my reaction is low or inconsistent.
-
Likely Cause: If the purity of your other reagents is confirmed, the degradation of this compound before or during the reaction is a probable cause. The effective concentration of the reactant would be lower than calculated, leading to reduced yields.
-
Troubleshooting Steps:
-
Confirm Purity Before Use: Use an analytical technique like HPLC or NMR to confirm the purity of the this compound solid before preparing your solution.
-
Conduct a Stability Study: Perform a preliminary stability study under your planned reaction conditions (solvent, pH, temperature) but without the other reactants. Monitor the concentration of this compound over time. See Protocol 1 below.
-
Modify Reaction Conditions: If degradation is observed, consider modifying your experimental setup. This could involve:
-
Running the reaction under an inert atmosphere.
-
Using deoxygenated solvents.
-
Lowering the reaction temperature.
-
If the reaction is at a high pH, consider if the pH can be lowered without compromising the reaction kinetics.
-
-
Experimental Protocols for Stability Assessment
These protocols are designed to be self-validating systems, allowing you to determine the stability of this compound under your specific experimental conditions.
Protocol 1: Quantitative Stability Assessment by RP-HPLC
This protocol provides a framework for determining the rate of degradation of this compound in a given solvent system.
Objective: To quantify the concentration of this compound over time under specific conditions (solvent, pH, temperature).
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol, water)
-
Buffers for pH adjustment (if applicable)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final working concentration (e.g., 50 µg/mL) in your test solvent/buffer system. Prepare enough volume for all time points.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system and record the chromatogram.
-
Store the remaining test solution under the desired experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and inject it into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for acidic conditions, or an appropriate buffer for other pH values).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound versus time. This will provide a stability profile.
-
Workflow for HPLC-based stability assessment.
Protocol 2: Rapid Qualitative Test for Hydrazine Presence
This protocol uses p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with hydrazines to form a colored product, providing a quick check for the presence of the intact hydrazine group.
Objective: To quickly determine if the hydrazine moiety is still present in a solution.
Materials:
-
Solution of this compound to be tested.
-
Ehrlich's reagent solution: Dissolve 1g of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 5 mL of concentrated hydrochloric acid.
-
A white spot plate or test tube.
Methodology:
-
Place a few drops of the test solution onto the spot plate.
-
Add 1-2 drops of Ehrlich's reagent.
-
Observe for a color change. The formation of a yellow to orange/red color indicates the presence of the hydrazine group.[11] The absence of a color change suggests that the hydrazine group may have been degraded.
Note: This is a qualitative test. A positive result does not confirm the purity of the compound, but a negative result is a strong indicator of degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. arxada.com [arxada.com]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 2-Chloro-3-hydrazinylpyrazine Reactions
Welcome to the technical support center for 2-Chloro-3-hydrazinylpyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule, this compound offers unique opportunities for constructing complex heterocyclic scaffolds, but its reactivity also presents specific challenges.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: General Handling and Stability
Question: My this compound has changed color over time. Is it still usable?
The stability of this compound is a critical parameter for reproducible results. Like many hydrazine derivatives, it can be susceptible to air oxidation over time, which often manifests as a color change from off-white or light yellow to darker shades of brown.
Root Cause Analysis & Solution:
-
Oxidation: The primary cause is oxidation of the hydrazinyl group. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Purity Check: Before use, it is imperative to assess the purity of aged reagent. The recommended methods are:
-
Melting Point: Check the melting point. Pure this compound has a reported melting point in the range of 154-159 °C or 170-172 °C depending on the source.[2] A significant depression or broadening of this range indicates impurity.
-
NMR Spectroscopy: A ¹H NMR spectrum will quickly reveal the presence of degradation products. Look for the characteristic signals of the pyrazine ring protons and the hydrazine protons and compare them to a reference spectrum of a pure sample.
-
-
Recommendation: If significant degradation is observed, it is best to use a fresh batch of the reagent. Using degraded material can lead to low yields and the formation of complex impurity profiles that are difficult to separate. For storage, keep the solid reagent in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.
Section 2: Troubleshooting Hydrazone Formation
The condensation of this compound with aldehydes or ketones is the foundational step for many subsequent transformations, most notably the synthesis of[3][4][5]triazolo[4,3-a]pyrazines.[3]
Question: My hydrazone formation reaction is slow or incomplete. How can I drive it to completion?
This is a common issue stemming from the equilibrium nature of hydrazone formation (a condensation reaction).
Root Cause Analysis & Solutions:
-
Catalysis: The reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine.[6]
-
Protocol: Add a catalytic amount (1-2 drops) of glacial acetic acid to your reaction mixture.[7]
-
-
Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, removing this water will shift the equilibrium towards the product.
-
Protocol: If your solvent and reagents are stable at higher temperatures, perform the reaction in a solvent like toluene or ethanol using a Dean-Stark apparatus to azeotropically remove water. For reactions at lower temperatures, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Protocol: Protic solvents like ethanol or methanol are commonly used and often give high yields, facilitating the proton transfers involved in the mechanism.[7] A summary of suitable solvents is provided below.
-
Table 1: Recommended Solvents for Hydrazone Formation
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
|---|---|---|---|
| Ethanol | 78 | Excellent solvent for both reactants; allows for reflux conditions; commonly used in literature with high yields.[7] | |
| Methanol | 65 | Similar to ethanol, good solvency. | Lower boiling point may require longer reaction times. |
| Toluene | 111 | Allows for azeotropic removal of water with a Dean-Stark trap. | Higher temperatures may not be suitable for sensitive substrates. |
| Acetic Acid | 118 | Can act as both solvent and catalyst. | Can be difficult to remove and may cause side reactions with acid-sensitive groups. |
Question: I am seeing an unexpected side product in my reaction with an α,β-unsaturated ketone. What could it be?
While the expected reaction is a 1,2-addition to the carbonyl group to form the hydrazone, hydrazines are also effective nucleophiles for 1,4-conjugate addition (Michael addition).
Root Cause Analysis & Solution:
-
1,4-Addition vs. 1,2-Addition: The reaction can proceed via two competing pathways. The formation of the hydrazone (1,2-addition) is typically kinetically favored and reversible, while the Michael addition (1,4-addition) is often thermodynamically favored and irreversible under certain conditions.
-
Controlling Selectivity: To favor the desired hydrazone formation:
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures will favor the kinetically controlled 1,2-addition product.
-
Avoid Strong Bases: Strong bases can deprotonate the hydrazine, increasing its nucleophilicity and promoting the 1,4-addition pathway. Stick to neutral or mildly acidic conditions.
-
Workflow: Troubleshooting Incomplete Hydrazone Formation
Caption: Decision tree for troubleshooting hydrazone formation.
Section 3: Troubleshooting Oxidative Cyclization
The conversion of the intermediate hydrazone into a fused[3][4][5]triazolo[4,3-a]pyrazine ring is a powerful method for generating scaffolds of pharmaceutical interest. This step typically involves an oxidant.[3]
Question: My oxidative cyclization to form the triazolopyrazine is giving a low yield. What factors should I investigate?
Low yields in this step often point to an inappropriate choice of oxidant, incorrect stoichiometry, or degradation of the product under the reaction conditions.
Root Cause Analysis & Solutions:
-
Choice of Oxidant: The oxidant is the most critical variable. It must be strong enough to effect the cyclization but not so harsh that it degrades the starting material or the aromatic product.
-
Protocol: Hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) are often effective and non-toxic choices for this transformation.[3] Other potential oxidants include copper salts or even air (oxygen) under specific catalytic conditions. A comparison is provided below.
-
Table 2: Comparison of Oxidizing Agents for Triazolopyrazine Synthesis
| Oxidant | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phenyliodine(III) diacetate (PIDA) | Room temp. to mild heat; Solvents like CH₂Cl₂, MeCN | Mild conditions, high yields reported.[3] | Stoichiometric waste (iodobenzene). |
| Copper(II) Chloride (CuCl₂) | Reflux in solvent like ethanol | Inexpensive, readily available. | Can require higher temperatures; potential for metal contamination in product.[8] |
| Trichloroisocyanuric acid (TCCA) | Mild conditions | Can act as both oxidant and chlorinating agent if desired.[9] | Can lead to unwanted chlorination side products. |
| Oxygen / Air | Requires a catalyst (e.g., Pd) | "Green" oxidant. | May require optimization of catalyst and reaction pressure. |
-
Reaction Atmosphere: If your hydrazone intermediate is sensitive, performing the reaction under an inert atmosphere (N₂ or Ar) right up until the point of oxidation can prevent the formation of undesired side products.
-
Work-up Procedure: The triazolopyrazine product may be sensitive to strongly acidic or basic conditions during work-up.
-
Protocol: Aim for a neutral work-up. Quench the reaction, extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
Reaction Pathway: Oxidative Cyclization
Caption: General workflow for triazolopyrazine synthesis.
Section 4: FAQs on the Synthesis of the Starting Material
Question: I am preparing this compound from 2,3-dichloropyrazine and hydrazine hydrate, but my yield is low and I get a significant amount of a second product. What is happening?
This is a classic problem in nucleophilic aromatic substitution on di-halogenated heterocycles. You are likely forming the di-substituted product, 2,3-dihydrazinylpyrazine.
Root Cause Analysis & Solutions:
-
Stoichiometry and Reactivity: The first substitution of a chlorine atom with hydrazine activates the ring, making the second chlorine atom susceptible to substitution as well. Using a large excess of hydrazine hydrate can exacerbate this issue.
-
Controlling the Reaction:
-
Control Stoichiometry: Carefully control the molar ratio of 2,3-dichloropyrazine to hydrazine hydrate. While an excess of hydrazine is needed to ensure the reaction goes to completion, a very large excess will promote the di-substitution. Ratios reported in patents range from 1:4 to 1:6 (dichloropyrazine:hydrazine hydrate).[10]
-
Temperature Control: The reaction is typically run at reflux in a polar solvent like ethanol or DMF.[5][10] However, if di-substitution is a major problem, you could try running the reaction at a lower temperature for a longer period, which may favor the mono-substitution product.
-
Slow Addition: Adding the hydrazine hydrate dropwise to the solution of 2,3-dichloropyrazine can help maintain a low instantaneous concentration of the nucleophile, potentially reducing the rate of the second substitution.[11]
-
Section 5: Purification Strategies
Question: What is the best method to purify my final this compound derivatives?
The optimal purification method depends on the physical properties of your specific derivative (solid vs. oil, polarity, stability).
-
Crystallization: This is the most common and effective method for solid products.
-
Protocol: For the initial synthesis of this compound, cooling the reaction mixture after completion often leads to the precipitation of the product, which can be isolated by filtration.[5][11] For derivatives, common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
-
Silica Gel Chromatography: This is the method of choice for non-crystalline solids or oils, and for separating close-running impurities.
-
Solvent System: The polarity of your compound will dictate the eluent system. A typical starting point for these nitrogen-containing heterocycles would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Caution: Some hydrazone intermediates or final products can be unstable on silica gel. It is advisable to run a quick TLC analysis first. If streaking or degradation is observed on the TLC plate, consider an alternative purification method like crystallization or using a deactivated silica gel.
-
References
- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 2. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 11. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize or eliminate the formation of unwanted byproducts in your pyrazole synthesis reactions. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource based on both established chemical principles and practical laboratory experience.
Introduction: The Challenge of Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical research, most commonly involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[1][2][3] While seemingly straightforward, this reaction and its variations are often plagued by the formation of byproducts, which can complicate purification and reduce yields. The most common issues include the formation of regioisomers when using unsymmetrical starting materials, incomplete cyclization leading to intermediates, and various side reactions.[1][4]
This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrazole synthesis, offering explanations for their cause and actionable solutions.
Issue 1: Formation of Regioisomeric Pyrazoles
Symptoms:
-
NMR spectra show two distinct sets of peaks for the desired pyrazole product.
-
Multiple spots with similar retention factors are observed on Thin-Layer Chromatography (TLC).
-
The isolated product has a broad melting point range.
Root Cause Analysis: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically lead to two different regioisomeric pyrazoles.[5][6][7] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[2][3] The kinetic and thermodynamic stability of the intermediates and products will dictate the final ratio of these isomers.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Solvent Selection | The polarity and hydrogen-bonding capability of the solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[4][8][9] These solvents can stabilize one of the transition states over the other through specific hydrogen bonding interactions. |
| Catalyst Choice | The use of specific catalysts can direct the reaction towards a single regioisomer. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[5] Copper(I) catalysts have also been employed for regioselective cycloadditions to form pyrazole derivatives.[10] The catalyst can coordinate to one of the carbonyl groups, making it more susceptible to nucleophilic attack. |
| Temperature Control | Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer. |
| pH Adjustment | The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the rate of the initial condensation and the subsequent cyclization steps.[11] Careful control of pH can favor the formation of one regioisomer. |
Issue 2: Incomplete Cyclization and Presence of Intermediates
Symptoms:
-
The presence of pyrazoline or hydrazone intermediates is detected by LC-MS or NMR.
-
The reaction mixture shows a complex pattern on TLC, with spots corresponding to starting materials, intermediates, and the final product.
-
Low overall yield of the desired pyrazole.
Root Cause Analysis: The formation of the stable aromatic pyrazole ring requires a final dehydration step to eliminate a molecule of water from a cyclic intermediate (a pyrazoline or a hydroxyl-pyrazolidine).[1][12] If this dehydration is not complete, these intermediates will remain in the reaction mixture as byproducts. This can be due to insufficient reaction time, inadequate temperature, or the absence of a suitable catalyst to facilitate the dehydration.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Increase Reaction Time/Temperature | Providing more energy (heat) and allowing the reaction to proceed for a longer duration can drive the dehydration step to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature. |
| Acid Catalysis | The addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration step by protonating the hydroxyl group of the intermediate, making it a better leaving group (water).[2][13] |
| Dehydrating Agents | In some cases, the use of a dehydrating agent can be effective. However, care must be taken to ensure compatibility with the other functional groups in the molecule. |
Issue 3: Colored Impurities and Side Reactions
Symptoms:
-
The reaction mixture develops a deep yellow, red, or brown color.
-
The isolated product is difficult to purify and retains a colored tint even after chromatography.
Root Cause Analysis: Hydrazine and its derivatives can be susceptible to oxidation and other side reactions, leading to the formation of colored impurities.[1] These side reactions can be promoted by the presence of air (oxygen), trace metal impurities, or elevated temperatures.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the hydrazine starting material. |
| Use of High-Purity Reagents | Ensure that the hydrazine and other reagents are of high purity and free from metal contaminants that could catalyze side reactions. |
| Purification of Hydrazine | If the hydrazine source is suspect, consider purifying it by distillation before use. |
| Activated Carbon Treatment | During workup, treating the crude product solution with activated carbon can help to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles and what are its main drawbacks?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The main drawback is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, which can be difficult to separate.[1][8]
Q2: How can I identify the byproducts in my pyrazole synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. Thin-Layer Chromatography (TLC) can provide a quick assessment of the number of components in your reaction mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for identifying the specific structures of byproducts.[1]
Q3: Can the choice of solvent really make a significant difference in preventing byproduct formation?
A3: Absolutely. The solvent can play a crucial role in controlling regioselectivity. For example, studies have shown that using fluorinated alcohols like TFE or HFIP can dramatically improve the regioselectivity of pyrazole formation compared to more traditional solvents like ethanol.[4][8][9] The unique hydrogen-bonding properties of these solvents can selectively stabilize one of the reaction pathways, leading to a higher yield of the desired isomer.
Q4: Are there alternative synthesis routes to avoid the regioselectivity issues associated with the Knorr synthesis?
A4: Yes, several alternative methods exist. These include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines followed by dehydrogenation, and various multicomponent reactions.[5][14] Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[15] The choice of method will depend on the specific pyrazole derivative you wish to synthesize and the availability of starting materials.
Q5: My reaction is clean, but the yield is consistently low. What should I investigate?
A5: Low yield in a clean reaction often points to issues with reaction conditions or stoichiometry. Consider the following:
-
Reagent Stability: Ensure your hydrazine reagent is not degraded.
-
Stoichiometry: Experiment with a slight excess of one of the reagents (typically the more stable and less expensive one).
-
Reaction Time and Temperature: Optimize these parameters by monitoring the reaction progress. A reaction that is stopped too early or run at a suboptimal temperature will naturally result in a lower yield.
-
Workup and Purification: Evaluate your workup and purification procedures to ensure you are not losing a significant amount of product during these steps.
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols
This protocol provides a general method for the highly regioselective synthesis of N-methylpyrazoles using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-diketone.
-
Under an inert atmosphere, add HFIP to dissolve the diketone (to a final concentration of approximately 0.2 M).
-
Slowly add methylhydrazine to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
Protocol 2: General Procedure for Knorr Pyrazole Synthesis with Acid Catalysis
This protocol describes a standard Knorr synthesis using a catalytic amount of acetic acid to promote cyclization and dehydration.
Materials:
-
1,3-dicarbonyl compound (1.0 equiv)
-
Hydrazine hydrate or a substituted hydrazine (1.0-1.2 equiv)
-
Ethanol or acetic acid as the solvent
-
Glacial acetic acid (catalytic amount, e.g., 3-5 drops)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the challenges in pyrazole synthesis, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
Knorr Pyrazole Synthesis: Regioisomer Formation
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
scaling up the synthesis of 2-Chloro-3-hydrazinylpyrazine
<Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the starting material, 2,3-dichloropyrazine, reacts with hydrazine hydrate. The electron-withdrawing nature of the pyrazine ring system facilitates the attack of the nucleophilic hydrazine.[1][2] One of the chlorine atoms is subsequently displaced, yielding the desired product. The reaction is generally performed in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.[3][4]
Caption: Generalized reaction scheme for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on the scale of the reaction and available equipment.
Materials:
-
2,3-Dichloropyrazine
-
Hydrazine hydrate (80% solution or other concentrations)
-
Ethanol (or other suitable polar solvent)[4]
-
Water (for washing)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe[5]
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum or standard)
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a fume hood. Ensure all glassware is clean and dry.
-
Reagent Charging: Charge the reactor with 2,3-dichloropyrazine and ethanol. A typical ratio is 1 part 2,3-dichloropyrazine to 10-20 parts ethanol by volume.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature. The molar ratio of 2,3-dichloropyrazine to hydrazine hydrate is typically between 1:4 and 1:6.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product in an oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC or HPLC. Ensure the reflux temperature is maintained. |
| Product loss during workup. | Use a minimal amount of cold solvent for washing the precipitate. Ensure complete precipitation before filtration by cooling the mixture thoroughly. | |
| Sub-optimal reagent ratio. | Optimize the molar ratio of hydrazine hydrate to 2,3-dichloropyrazine. A slight excess of hydrazine is often beneficial.[4] | |
| Impure Product (Discoloration) | Presence of side-products or unreacted starting material. | Recrystallize the product from a suitable solvent such as methanol or a DMF/water mixture.[6] |
| Oxidation of the product. | Dry the product under a nitrogen or argon atmosphere. Store the final product in a tightly sealed container, protected from light and air. | |
| Formation of an Oil Instead of a Solid | Presence of impurities that lower the melting point. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with an extraction using a suitable organic solvent, followed by purification by column chromatography. |
| Slow or Stalled Reaction | Insufficient heating. | Ensure the reaction is at the correct reflux temperature for the chosen solvent. |
| Poor quality of reagents. | Use fresh, high-purity 2,3-dichloropyrazine and hydrazine hydrate. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the excess hydrazine hydrate in the reaction?
A1: Using an excess of hydrazine hydrate helps to ensure the complete consumption of the 2,3-dichloropyrazine starting material. It also helps to drive the reaction equilibrium towards the product side.
Q2: Can other solvents be used for this synthesis?
A2: Yes, other polar solvents such as methanol, isopropanol, or N,N-dimethylformamide (DMF) can be used.[4] The choice of solvent can influence the reaction time and yield, so some optimization may be necessary.
Q3: What are the main safety precautions to consider when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8] Always handle it in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid contact with skin and eyes. In case of a spill, neutralize with a dilute solution of an oxidizing agent like hydrogen peroxide (5-10%).[7]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity. The reported melting point is in the range of 154-159 °C.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Q5: What are the potential side reactions in this synthesis?
A5: The main potential side reaction is the disubstitution of both chlorine atoms on the pyrazine ring by hydrazine, leading to the formation of 2,3-dihydrazinylpyrazine. This can be minimized by controlling the reaction temperature and the stoichiometry of the reactants.
Q6: How should this compound be stored?
A6: The product should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
V. Scale-Up Considerations
Scaling up this synthesis from a lab to a pilot or production scale requires careful consideration of several factors:
-
Heat Transfer: The reaction is exothermic, and efficient heat dissipation is crucial to maintain control over the reaction temperature. Jacketed reactors with good heat transfer capabilities are essential.[5]
-
Mixing: Efficient mixing is necessary to ensure homogeneity and good contact between the reactants, especially as the reaction volume increases. The choice of stirrer and stirring speed should be carefully evaluated.
-
Reagent Addition: The rate of addition of hydrazine hydrate should be carefully controlled to manage the exotherm.
-
Safety: A thorough safety review is necessary before scaling up, with particular attention to the handling of large quantities of hydrazine hydrate.
Caption: A typical workflow for scaling up the synthesis of a chemical intermediate.
VI. References
-
Organic Syntheses Procedure. Acetone hydrazone. 9
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. 10
-
Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. 8
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. 11
-
Hydrazine Hydrate: Key Insights, Common Issues. (2025, October 3). 12
-
Taheri, M., et al. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH. 6
-
PrepChem.com. Synthesis of 2-chloro-3-hydrazinoquinoxaline. 3
-
Google Patents. (CN102249991A). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. 4
-
Sigma-Aldrich. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2. --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. 5
-
Wikipedia. Nucleophilic aromatic substitution. 1
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
common pitfalls in handling 2-Chloro-3-hydrazinylpyrazine
Welcome to the technical support resource for 2-Chloro-3-hydrazinylpyrazine (CAS: 63286-28-2). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested insights into the successful handling and application of this versatile heterocyclic building block. This center moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the storage, handling, and fundamental properties of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental properties of this reagent is the first step to successful experimentation. Key data is summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 63286-28-2 | [1][2] |
| Molecular Formula | C₄H₅ClN₄ | [1][3] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Appearance | Solid (typically a powder) | [2] |
| Melting Point | 154-159 °C | [2] |
| Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | [1][2][4] |
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to maintain the reagent's purity and reactivity. This compound is susceptible to degradation from atmospheric oxygen and moisture. The hydrazinyl group (-NHNH₂) is a reducing moiety and can be readily oxidized, leading to the formation of colored impurities and a decrease in assay.
Recommended Storage Protocol:
-
Temperature: Store in a refrigerator at 2–8°C.[5] Low temperatures slow the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert gas atmosphere (e.g., Nitrogen or Argon).[5] This displaces oxygen and moisture, preventing oxidative degradation.
-
Container: Keep the container tightly sealed to prevent exposure to air and humidity.[6][7][8]
Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?
A3: This compound must be handled with care, as it is classified as an irritant and can be toxic.[2][9]
-
Hazards:
-
Required PPE:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[8]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[6][8]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[6][7][8]
-
The logical workflow for handling this chemical, from receipt to disposal, is outlined below.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes receive [label="Receive Compound"]; inspect [label="Inspect Container\n(check for damage)"]; storage [label="Store at 2-8°C\nunder Inert Gas"]; ppe [label="Don PPE\n(Gloves, Goggles, Lab Coat)"]; fume_hood [label="Work in Fume Hood"]; weigh [label="Weigh Compound"]; reaction [label="Perform Reaction"]; cleanup [label="Decontaminate Glassware\n& Work Area"]; disposal [label="Dispose of Waste\n(Consult local regulations)"];
// Define edges (workflow) receive -> inspect; inspect -> storage; storage -> ppe [label="Before Use"]; ppe -> fume_hood; fume_hood -> weigh; weigh -> reaction; reaction -> cleanup; cleanup -> disposal; }
Q4: In which common solvents is this compound soluble?
A4: Solubility depends on the solvent's polarity. While specific quantitative data is not broadly published for this compound itself, its structure suggests solubility in polar organic solvents. For example, in syntheses, it is often used with ethanol.[11] Related chloro-pyridine structures show good solubility in solvents like ethyl acetate, DMF, and alcohols, but poor solubility in non-polar solvents like hexanes.[5][12][13] Always perform a small-scale solubility test for your specific application.
Troubleshooting and Experimental Guides
This section provides in-depth solutions to specific problems you may encounter during synthesis.
Problem 1: Low or No Yield in Condensation Reaction with an Aldehyde/Ketone
You are attempting to form a hydrazone (Schiff base) by reacting this compound with a carbonyl compound, but TLC or NMR analysis shows a low yield of the desired product.
// Node styles start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c1 [label="Check Purity of\nStarting Materials", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; c2 [label="Review Reaction\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; c3 [label="Consider Reagent\nStoichiometry", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Verify Hydrazine Purity\n(NMR, LC-MS).\nOld reagent may be oxidized.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Use Anhydrous Solvent.\nWater can inhibit hydrazone formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Add Acid Catalyst\n(e.g., glacial acetic acid)\nto protonate carbonyl.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Increase Temperature or\nReaction Time.\nMonitor via TLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Ensure 1:1 Stoichiometry.\nExcess of one reagent may\nlead to side products.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> c1; c1 -> sol1 [label="Impure?"]; c1 -> c2 [label="Pure"]; c2 -> sol2 [label="Solvent?"]; c2 -> sol3 [label="Catalyst?"]; c2 -> sol4 [label="Time/Temp?"]; c2 -> c3 [label="Conditions OK"]; c3 -> sol5 [label="Ratio?"]; }
Detailed Analysis and Solutions:
-
Possible Cause 1: Degradation of this compound.
-
Explanation: As mentioned in the storage FAQ, the hydrazinyl group is prone to oxidation. If the reagent is old, has been stored improperly, or appears discolored, its effective concentration will be lower than expected, leading to poor yield.
-
Solution: Before starting a large-scale reaction, verify the purity of your starting material using ¹H NMR or LC-MS. If degradation is suspected, use a freshly opened bottle or purify the existing stock by recrystallization if a suitable procedure is available.
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Explanation: Hydrazone formation is a reversible equilibrium reaction. The presence of water can hydrolyze the product back to the starting materials. The reaction is also often acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[11]
-
Solution:
-
Use an anhydrous solvent: Ensure your solvent (e.g., ethanol, methanol) is dry.
-
Add a catalytic amount of acid: A few drops of glacial acetic acid can significantly accelerate the reaction rate.[11]
-
Remove water: If the equilibrium is unfavorable, consider using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
-
-
Possible Cause 3: Steric Hindrance or Electronic Effects.
-
Explanation: A sterically bulky ketone or an electronically deactivated aldehyde (e.g., one with strong electron-withdrawing groups) will react more slowly.
-
Solution: For sluggish reactions, increase the reaction temperature (reflux) and/or extend the reaction time.[11] Always monitor the reaction's progress by TLC to determine the optimal endpoint and avoid potential decomposition from prolonged heating.
-
Protocol: Synthesis of a Pyrazine-Based Schiff Base
This protocol is adapted from methodologies used in the synthesis of bioactive pyrazine derivatives.[11]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight (a typical duration is 7 hours).[11]
-
Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC), typically with a mobile phase like n-hexane:ethyl acetate (6:4).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration and washed with cold ethanol or recrystallized from a suitable solvent system (e.g., DMF/H₂O) to achieve high purity.[11]
Problem 2: Difficulty Driving Subsequent Cyclization Reactions
You have successfully formed the hydrazone intermediate, but the subsequent intramolecular cyclization (e.g., to form a pyrazolo[1,5-a]pyrazine ring system) is not proceeding.
Detailed Analysis and Solutions:
-
Explanation: Cyclization reactions often require specific conditions to overcome the activation energy barrier. The nucleophilicity of the pyrazine ring nitrogen and the nature of the electrophilic site are key. These reactions are common in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and related structures.[14][15][16][17]
-
Solutions:
-
Choice of Reagent: The cyclization partner is crucial. Reactions with β-dicarbonyl compounds or their equivalents are commonly used to form pyrazole rings.[5] Ensure your chosen reagent provides the correct electrophilic centers for the desired ring closure.
-
Thermal Conditions: Many cyclizations require significant thermal energy. Refluxing in a high-boiling solvent like toluene, xylene, or DMF may be necessary.
-
Acid or Base Catalysis: Depending on the mechanism, the reaction may require a strong acid (e.g., polyphosphoric acid) or a base to facilitate the key bond-forming steps. Consult literature precedents for similar cyclizations to determine the appropriate catalyst system.[15]
-
// Reactants sub [label=<
| This compound |
>];
carbonyl [label=<
| Aldehyde (R-CHO) |
>];
// Intermediate hydrazone [label=<
| Hydrazone Intermediate |
| (Schiff Base) |
>];
// Product product [label=<
| Further Cyclization |
| e.g., Pyrazolo[1,5-a]pyrazines |
>];
// Edges {rank=same; sub; carbonyl;} sub -> hydrazone [label=" Condensation\n(+ R-CHO, H⁺ cat.) "]; carbonyl -> hydrazone [style=invis]; hydrazone -> product [label=" Heat / Catalyst "]; }
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 2-クロロ-3-ヒドラジノピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. This compound - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synerzine.com [synerzine.com]
- 11. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of 2-Chloro-3-hydrazinylpyrazine
Introduction
Welcome to the technical support center for 2-Chloro-3-hydrazinylpyrazine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. However, its unique structure, featuring an electron-deficient pyrazine ring substituted with both a chloro leaving group and a hydrazinyl moiety, presents specific challenges in synthetic applications, particularly in transition-metal-catalyzed cross-coupling reactions.
The chlorine atom is often less reactive than corresponding bromine or iodine analogs, and the adjacent hydrazinyl group can influence the electronic properties of the ring and potentially coordinate with the metal catalyst, complicating the reaction outcome. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome these challenges and successfully enhance the reactivity of this compound in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or showing low conversion?
A: Low reactivity is the most common issue. The C-Cl bond on the electron-deficient pyrazine ring is notoriously difficult to activate compared to aryl bromides or iodides. Furthermore, the hydrazinyl group (-NHNH2) is a potential coordinating ligand for the palladium catalyst, which can lead to catalyst inhibition. Success often hinges on a carefully selected catalyst system (palladium source and ligand) and optimized reaction conditions. Standard Suzuki or Buchwald-Hartwig conditions may not be sufficient.[1][2][3]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A: For challenging heteroaryl chlorides, a robust catalyst system is essential. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos.[4] A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often required, and a polar aprotic solvent system like dioxane/water is a common choice.[5][6] Elevated temperatures (80-110 °C) are typically necessary to drive the reaction to completion.[5][7]
Q3: Does the hydrazinyl group interfere with the reaction? How can I mitigate this?
A: Yes, the hydrazinyl group can interfere in several ways. Its lone pair electrons can coordinate to the palladium center, creating an inactive or less active catalyst species.[8][9][10] It can also participate in side reactions. While direct protection of the hydrazine (e.g., as a hydrazone) is an option, it adds synthetic steps. A more direct approach is to use a ligand that is bulky enough to prevent the hydrazine from coordinating to the metal center during the catalytic cycle.[4][11] Additionally, using a strong base can deprotonate the hydrazine, which may alter its coordinating ability.
Q4: I am observing significant amounts of protodehalogenation (loss of chlorine) and homocoupling of my boronic acid. What causes this?
A: Protodehalogenation (replacement of -Cl with -H) often occurs when the catalytic cycle is inefficient, particularly if the transmetalation step is slow. This can be exacerbated by the presence of water or other proton sources. Homocoupling of the boronic acid is often a result of oxidative processes, which can be minimized by thoroughly degassing the reaction mixture and maintaining an inert (Nitrogen or Argon) atmosphere.[6] Choosing a more active catalyst system that promotes a faster cross-coupling rate can outcompete these side reactions.
Troubleshooting Guides
Problem 1: Low or No Conversion to Desired Product
This is the most frequent challenge, stemming from the low reactivity of the C-Cl bond.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Conversion.
In-Depth Analysis:
-
Catalyst & Ligand Selection: The oxidative addition of palladium into the C-Cl bond is often the rate-limiting step.[12] Standard ligands like PPh₃ may not be effective. The use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) is critical.[4][13][14] These ligands promote the formation of a more reactive, low-coordinate Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[4][11]
-
Base and Solvent: The choice of base is crucial. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over organic bases or alkoxides for Suzuki reactions involving heteroaryl halides.[5][6] The solvent must be able to dissolve the reagents and be stable at high temperatures. A mixture of 1,4-dioxane and water is often a good starting point as it can facilitate the dissolution of both the organic substrate and the inorganic base.[5]
Problem 2: Formation of Side Products
Even with conversion, side reactions can significantly lower the yield of the desired product.
-
Protodehalogenation: This occurs when the arylpalladium(II) intermediate reacts with a proton source before it can undergo transmetalation.
-
Solution: Ensure all reagents and solvents are anhydrous (if using a non-aqueous system) and that the reaction is thoroughly degassed. More importantly, increase the rate of the productive cross-coupling pathway by using a more effective ligand or a higher concentration of the coupling partner (e.g., boronic acid).
-
-
Hydrazine-Related Side Reactions: The hydrazine group is nucleophilic and can potentially react with other components. In some cases, it can be oxidized or lead to the formation of dimeric species.
-
Solution: If side reactions involving the hydrazine are confirmed (e.g., by LC-MS analysis), protecting the hydrazine group may be necessary. A common strategy is to form a benzophenone hydrazone, which can often be carried through the coupling reaction and deprotected later under acidic conditions.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Reaction Scheme:
Pyrazine-Cl + Ar-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Pyrazine-Ar
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Optimization Workflow
If the general protocol provides low yields, a systematic optimization should be performed. Design of Experiments (DoE) is a powerful tool for this.[6]
Optimization Workflow Diagram
Caption: Systematic Workflow for Reaction Optimization.
Recommended Screening Parameters:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | PEPPSI-IPr |
| Ligand | XPhos | SPhos | RuPhos | DavePhos |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | t-BuOK |
| Solvent | Dioxane/H₂O (5:1) | Toluene | DMF | 2-MeTHF |
| Temperature | 80 °C | 100 °C | 110 °C | - |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-3-hydrazinylpyrazine
An objective comparison of synthesis methods for a critical pharmaceutical intermediate.
This guide offers an in-depth, comparative analysis of the synthetic routes to 2-Chloro-3-hydrazinylpyrazine, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring a blend of technical accuracy and field-proven insight. Our objective is to provide a robust framework for selecting and optimizing a synthetic strategy tailored to your specific laboratory or production needs.
Introduction: The Significance of this compound
This compound (or (3-chloropyrazin-2-yl)hydrazine) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structural arrangement, featuring an electron-deficient pyrazine ring with strategically placed chloro and hydrazinyl functional groups, makes it an exceptionally versatile intermediate. The hydrazinyl group serves as a potent nucleophile and a handle for constructing larger, more complex molecular architectures, such as pyrazoles and triazoles, while the chlorine atom can be displaced in subsequent nucleophilic substitution reactions. These characteristics are leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology. Given its role, the ability to produce this intermediate efficiently, with high purity and on a scalable basis, is of paramount importance.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The predominant method for synthesizing this compound relies on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material is typically 2,3-Dichloropyrazine.
Mechanistic Rationale: The pyrazine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This property significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Hydrazine (usually in the form of hydrazine hydrate) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. A stable intermediate (Meisenheimer complex) is formed, and the subsequent loss of a chloride ion restores aromaticity, yielding the substituted product. The key challenge lies in achieving selective mono-substitution, as the initial product is still activated towards a second substitution by hydrazine, which would lead to the undesired 2,3-dihydrazinylpyrazine byproduct.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
The primary difference in synthetic approaches lies in the choice of reaction conditions, which directly impacts yield, purity, and operational complexity. Below, we compare two common protocols derived from patent literature for analogous heterocyclic systems.
Method A: Controlled Room Temperature Reaction
This approach prioritizes selectivity by maintaining a low reaction temperature to moderate the reactivity of hydrazine and minimize the rate of the second substitution reaction.
Method B: Reflux-Based High-Yield Synthesis
This method, adapted from high-yield syntheses of similar compounds like 3-chloro-2-hydrazinopyridine, aims to maximize reaction rate and overall throughput by using elevated temperatures.[2]
Data Summary: Performance Comparison
| Parameter | Method A: Controlled Temperature | Method B: Reflux Conditions |
| Starting Material | 2,3-Dichloropyrazine[3] | 2,3-Dichloropyrazine[3] |
| Primary Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Molar Ratio (Dihalide:Hydrazine) | Typically closer to 1:1 or slight excess of dihalide | 1:4 to 1:6 (Large excess of hydrazine)[2] |
| Solvent | Polar aprotic (e.g., Ethanol) | Polar aprotic (e.g., Ethanol, DMF, DMAC)[2] |
| Temperature | 0°C to Room Temperature | Reflux (e.g., 80°C - 115°C)[4] |
| Reaction Time | 4 - 12 hours | 4 - 8 hours[2] |
| Reported Yield | Moderate to Good (Typically 70-85%) | High to Excellent (Reported up to 95-99% for analogs)[2] |
| Key Advantage | Higher selectivity, lower risk of runaway reaction. | Faster reaction time, very high conversion and yield. |
| Key Disadvantage | Slower reaction rate. | Higher risk of di-substitution, requires more energy. |
Detailed Experimental Protocols & Workflows
A self-validating protocol is essential for reproducible results. The following section provides a detailed, step-by-step methodology for the high-yield reflux-based synthesis (Method B), which is often preferred in production settings.
Protocol for Method B: High-Yield Synthesis at Reflux
Safety First: Hydrazine is a potential carcinogen and is highly toxic.[5] Anhydrous hydrazine can be explosive.[6] Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Equipment:
-
2,3-Dichloropyrazine (1.0 eq)
-
Hydrazine hydrate, 80% or higher (5.0 eq)[2]
-
Ethanol (or Dimethylformamide)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and vacuum flask
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).
-
Charging Reactants: To the flask, add 2,3-Dichloropyrazine followed by the polar solvent (e.g., ethanol). Begin stirring to dissolve the solid.
-
Hydrazine Addition: Add the hydrazine hydrate to the dropping funnel. Add the hydrazine hydrate dropwise to the stirred solution. An initial exotherm may be observed.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain this temperature for 4-8 hours.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove excess hydrazine and other impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight. The final product, this compound, should be an off-white to yellow solid.[7]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.[8]
Caption: Experimental workflow for the high-yield synthesis of this compound.
Conclusion and Authoritative Recommendations
The synthesis of this compound from 2,3-Dichloropyrazine is a robust and scalable process.
-
For exploratory chemistry where selectivity and material conservation are primary, Method A (Controlled Temperature) is advisable. It provides a cleaner reaction profile at the expense of time.
-
For process development and scale-up applications where throughput and high yield are critical, Method B (Reflux Conditions) is the superior choice. The use of excess hydrazine drives the reaction to completion, and while it increases the risk of byproduct formation, this can be managed with careful temperature control and post-reaction purification.[2]
Ultimately, the choice of method depends on a balance of required purity, yield, available equipment, and production scale. Both methods, when executed with precision, provide reliable access to this vital pharmaceutical intermediate.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. 2,3-二氯吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Chloro-3-hydrazinopyrazine | CymitQuimica [cymitquimica.com]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Hydrazine Derivatives in Heterocyclic Synthesis: A Comparative Analysis of 2-Chloro-3-hydrazinylpyrazine
For the discerning researcher in drug discovery and synthetic chemistry, the choice of a hydrazine derivative is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of 2-Chloro-3-hydrazinylpyrazine with other seminal hydrazine derivatives—phenylhydrazine, tert-butyl carbazate (Boc-hydrazine), and hydrazine hydrate. We will delve into their unique reactivities, supported by experimental data and detailed protocols, to empower you to make the most informed selection for your specific synthetic goals.
Introduction: The Enduring Utility of the Hydrazine Moiety
Hydrazine and its derivatives are cornerstone reagents in the synthesis of nitrogen-containing heterocycles, a scaffold of immense importance in medicinal chemistry.[1][2] The nucleophilic nature of the hydrazine moiety enables its participation in a wide array of cyclization and condensation reactions, providing access to a diverse range of heterocyclic systems such as pyrazoles, indoles, and triazoles.[1] The choice of substituent on the hydrazine core profoundly influences its reactivity, stability, and the scope of its applications. This guide will explore these nuances, with a particular focus on the strategic advantages offered by this compound.
This compound: A Bifunctional Linchpin for Fused Heterocycles
This compound is a highly versatile bifunctional building block. Its strategic arrangement of a nucleophilic hydrazine group and an electrophilic chloro-substituent on an electron-deficient pyrazine ring opens up a rich landscape of synthetic possibilities.
Key Attributes:
-
Electron-Deficient Ring System: The pyrazine ring is inherently electron-deficient, which modulates the nucleophilicity of the hydrazine moiety. This can lead to enhanced regioselectivity in reactions compared to more electron-rich hydrazine derivatives.
-
Dual Reactive Sites: The presence of both a hydrazine and a chloro group allows for sequential or one-pot reactions to construct fused heterocyclic systems. The hydrazine group can participate in initial cyclizations, while the chloro group can be a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
-
Scaffold for Bioactive Molecules: The pyrazolo[3,4-b]pyrazine core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.
The unique reactivity of this compound is exemplified in the synthesis of Schiff bases, which are versatile intermediates for a variety of heterocyclic systems.
Experimental Protocol: Synthesis of a Pyrazine-Based Schiff Base
This protocol details the condensation reaction of this compound with a substituted benzaldehyde.
Materials:
-
This compound (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a 100-mL round-bottom flask, add this compound and the substituted benzaldehyde.
-
Add absolute ethanol and a few drops of glacial acetic acid.
-
Heat the mixture to reflux with stirring for 7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
Recrystallize the product from a suitable solvent system (e.g., DMF/water) to afford the pure Schiff base.
The Workhorses: A Comparative Overview of Alternative Hydrazine Derivatives
Phenylhydrazine: The Classic Reagent for Indole and Pyrazole Synthesis
Phenylhydrazine is one of the most well-established hydrazine derivatives, famed for its role in the Fischer indole synthesis.[3] The phenyl group provides steric bulk and electronic effects that influence its reactivity.
Key Applications:
-
Fischer Indole Synthesis: A cornerstone reaction in organic chemistry for the synthesis of indoles from ketones or aldehydes.[3]
-
Pyrazole Synthesis: Reacts with 1,3-dicarbonyl compounds to form pyrazoles. The phenyl substituent directs the regioselectivity of the cyclization.
-
Formation of Phenylhydrazones: Used for the characterization and purification of carbonyl compounds.
tert-Butyl Carbazate (Boc-hydrazine): The Protected Hydrazine for Controlled Reactions
Boc-hydrazine is a protected form of hydrazine, where one of the nitrogen atoms is masked by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is essential for multi-step syntheses where the high nucleophilicity of hydrazine needs to be tamed.
Key Advantages:
-
Controlled Nucleophilicity: The Boc group reduces the nucleophilicity of the substituted nitrogen, allowing for selective reactions at the terminal NH2 group.
-
Peptide Synthesis: Widely used as a building block in peptide synthesis.
-
Stepwise Functionalization: Enables the stepwise introduction of different substituents onto the hydrazine moiety.
-
In Situ Generation of Hydrazines: Can be used to generate arylhydrazines in situ for subsequent cyclization reactions.[4]
Hydrazine Hydrate: The Fundamental and Potent Nucleophile
Hydrazine hydrate is the simplest and most common form of hydrazine. It is a powerful nucleophile and reducing agent, making it a versatile reagent in a multitude of transformations.
Key Uses:
-
Synthesis of Unsubstituted Heterocycles: The go-to reagent for preparing heterocycles that do not require a substituent on the ring nitrogen.
-
Wolff-Kishner Reduction: A classic method for the deoxygenation of aldehydes and ketones.
-
High Reactivity: Its small size and high nucleophilicity lead to rapid reactions, although sometimes with a lack of selectivity.
Head-to-Head Comparison: Performance in Pyrazole Synthesis
The synthesis of pyrazoles via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is an excellent platform for comparing these derivatives.[5]
| Hydrazine Derivative | Typical 1,3-Dicarbonyl Partner | Reaction Conditions | Reported Yield | Reference(s) |
| This compound | 1,3-Diketones | Acid or base catalysis, elevated temperatures | Moderate to Good (Specific data not widely available in direct comparison) | - |
| Phenylhydrazine | Ethyl Benzoylacetate | Glacial Acetic Acid, 100°C, 1h | Good (e.g., for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one) | [6] |
| tert-Butyl Carbazate (Boc-hydrazine) | 1,3-Diketones | Acidic cleavage of Boc-group followed by cyclocondensation | Good to Excellent (in a one-pot procedure) | [4] |
| Hydrazine Hydrate | Chalcones (α,β-unsaturated ketones) | Acetic Acid, reflux, 6-8h | Good (e.g., 74% for a specific pyrazoline) | [7][8] |
Analysis of the Comparison:
-
This compound is strategically employed when the goal is to create a fused pyrazolo[3,4-b]pyrazine system, leveraging its bifunctional nature. While direct yield comparisons for simple pyrazole synthesis are scarce, its value lies in the complexity of the scaffold it can generate.
-
Phenylhydrazine is a reliable choice for the synthesis of N-phenylpyrazoles, offering good yields under standard conditions. The regioselectivity is generally predictable.
-
Boc-hydrazine shines in multi-step syntheses and when in situ generation of a substituted hydrazine is desired. The one-pot procedures involving Boc-hydrazine can be highly efficient.[4]
-
Hydrazine hydrate is the most straightforward and cost-effective option for producing N-unsubstituted pyrazoles and pyrazolines. It reacts readily with a wide range of 1,3-dicarbonyl precursors, including chalcones.[9][10][11]
Mechanistic Insights: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds proceeds through a well-established mechanism. Understanding this mechanism is key to rationalizing the observed reactivity and regioselectivity.
Figure 1: Generalized workflow for the Knorr Pyrazole Synthesis.
The initial step is the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.[6]
Strategic Selection of a Hydrazine Derivative: A Decision Framework
The optimal choice of a hydrazine derivative is contingent on the specific synthetic objective. The following logical framework can guide your decision-making process.
Figure 2: Decision-making workflow for selecting a hydrazine derivative.
Conclusion
While classic reagents like phenylhydrazine and hydrazine hydrate remain indispensable tools in the synthetic chemist's arsenal, specialized derivatives such as this compound and Boc-hydrazine offer unique advantages for more complex synthetic challenges. This compound, with its dual reactive centers, provides an elegant and efficient entry into the medicinally relevant pyrazolo[3,4-b]pyrazine scaffold. By understanding the distinct reactivity profiles and strategic applications of each of these hydrazine derivatives, researchers can navigate the complexities of heterocyclic synthesis with greater precision and efficiency, ultimately accelerating the pace of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. ijirt.org [ijirt.org]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjmets.com [irjmets.com]
- 11. theaspd.com [theaspd.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-Chloro-3-hydrazinylpyrazine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-3-hydrazinylpyrazine, a key building block in the synthesis of various pharmacologically active compounds, is no exception.[1][2] Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity. Grounded in the principles of scientific integrity and supported by experimental insights, this document is intended for researchers, scientists, and drug development professionals dedicated to robust analytical practices.
The Criticality of Purity for this compound
This compound serves as a versatile precursor in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1] The presence of impurities can have significant consequences, including:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.
-
Pharmacological and Toxicological Implications: Even trace amounts of certain impurities can exhibit undesirable biological activity or toxicity, compromising the safety profile of the final API.
-
Inaccurate Dosage: A lower than stated purity leads to incorrect dosing of the API, potentially reducing therapeutic efficacy.
Given these critical considerations, a robust and validated analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] Its high resolving power, sensitivity, and adaptability make it the gold standard for this application.
Proposed Stability-Indicating RP-HPLC Method
The following proposed method is designed to be stability-indicating, meaning it can resolve the main component from its potential impurities and degradation products. This is a critical requirement for methods used in stability studies.[4][5][6]
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities. Formic acid acts as a modifier to improve peak shape and ionization in MS detection if used. |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B | A well-designed gradient ensures the separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrazine ring system is expected to have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Method Validation Protocol
The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][7][8][9][10]
-
Specificity and Selectivity:
-
Analyze a blank (diluent), a solution of this compound standard, and a spiked sample containing known potential impurities.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[4][5][6]
-
Acceptance Criteria: The peak for this compound should be well-resolved from all impurity and degradation peaks, with a resolution of >2. Peak purity analysis should confirm the homogeneity of the main peak.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the this compound standard, typically ranging from the reporting limit to 150% of the nominal concentration.
-
Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[11]
-
-
Accuracy:
-
Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.
-
-
Robustness:
-
Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor variations.
-
Potential Impurities of this compound
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate.
-
2,3-Dichloropyrazine (Starting Material): Incomplete reaction can lead to the presence of this starting material.
-
Hydrazine (Reagent): Excess or unreacted hydrazine may be present. Due to its toxicity, it is a critical impurity to monitor.[12]
-
By-products: Side reactions could lead to the formation of other chlorinated or substituted pyrazine derivatives.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5][6]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the parent compound.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the predominant method, other techniques offer unique advantages and can be valuable for orthogonal testing or specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For this compound, which has a moderate molecular weight and potential for volatility, GC-MS can be a viable alternative.
-
Derivatization: The hydrazinyl group may require derivatization (e.g., silylation) to improve volatility and thermal stability, preventing on-column degradation.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for separating a range of pyrazine derivatives.[2]
-
Mass Spectrometric Detection: Provides high specificity and allows for the identification of unknown impurities based on their mass spectra and fragmentation patterns.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14][15] It offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique.
-
Buffer System: The choice of buffer pH is critical as it determines the charge state of the analyte and the magnitude of the electroosmotic flow. For a basic compound like this compound, an acidic buffer (e.g., phosphate or acetate buffer at pH 2.5-4.5) is typically used to ensure it is protonated and migrates as a cation.[7][8][9]
-
High Efficiency: CE provides very high theoretical plate counts, leading to sharp peaks and excellent resolution of closely related compounds.
-
Minimal Sample Consumption: CE requires only nanoliter injection volumes, which is advantageous when the sample is scarce.[14]
Comparative Analysis: HPLC vs. GC-MS vs. CE
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | Differential migration of charged species in an electric field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds (derivatization may be required). | Applicable to charged or chargeable molecules. |
| Instrumentation | Widely available and robust. | Common in many analytical labs. | Less common than HPLC, requires specialized expertise. |
| Sensitivity | Good, can be enhanced with specific detectors (e.g., MS). | Excellent, especially with selected ion monitoring (SIM). | Good, can be improved with preconcentration techniques. |
| Resolution | High, with a wide variety of column chemistries available. | Very high, due to high-efficiency capillary columns. | Extremely high, often surpassing HPLC. |
| Analysis Time | Typically 15-45 minutes. | Can be faster than HPLC for volatile compounds. | Often very fast, with analysis times of a few minutes. |
| Throughput | High, with modern autosamplers. | High, with autosamplers. | Can be high, especially with multi-capillary systems. |
| Sample Prep | Simple dissolution is often sufficient. | May require derivatization, which adds complexity. | Simple dissolution, but matrix effects can be more pronounced. |
| Cost | Moderate to high initial investment, moderate running costs. | Moderate to high initial investment, moderate running costs. | Lower initial investment, lower solvent consumption. |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Comparative Logic for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the routine purity validation of this compound, a well-validated, stability-indicating RP-HPLC method is the recommended primary choice . Its robustness, versatility, and the wealth of established protocols make it the most reliable and defensible technique for quality control and regulatory submissions.
GC-MS serves as a powerful complementary technique, particularly for the identification of volatile impurities and for orthogonal confirmation of the purity profile. Its high sensitivity is also an asset for trace-level impurity analysis.
Capillary Electrophoresis is an excellent orthogonal method for cross-validation. Its different separation mechanism provides a high degree of confidence in the purity assessment when used in conjunction with HPLC.
Ultimately, the choice of analytical methodology should be guided by a risk-based approach, considering the intended use of the this compound, the potential impurities, and the regulatory requirements. A multi-faceted analytical strategy, leveraging the strengths of each of these techniques, will provide the most comprehensive and robust assessment of purity, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Analysis of the Biological Activity of 2-Chloro-3-hydrazinylpyrazine Derivatives
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with pyrazine derivatives standing out for their wide spectrum of pharmacological activities. This guide provides an in-depth comparison of the biological activities of a promising class of compounds—2-Chloro-3-hydrazinylpyrazine derivatives—against established standards in various therapeutic areas. We will delve into their synthesis, comparative efficacy, and the experimental methodologies that validate their potential as lead compounds in drug development.
The Versatile Pyrazine Core: A Scaffold for Drug Discovery
The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective activities[1]. The introduction of a 2-chloro and a 3-hydrazinyl group creates a versatile intermediate, ripe for derivatization to explore and optimize these biological properties. The hydrazone linkage (-NH-N=CH-) in particular is a key structural motif, contributing significantly to the bioactivity of many compounds[2][3][4].
Synthesis of this compound Derivatives: A Generalized Workflow
The synthesis of the target hydrazone derivatives typically follows a straightforward and efficient two-step process, beginning with a commercially available precursor. This process allows for the generation of a diverse library of compounds by varying the aldehyde or ketone reactant in the final condensation step.
Experimental Protocol: General Synthesis
A typical synthetic route involves the initial formation of 2-chloro-3-hydrazinopyrazine, followed by its condensation with various aromatic or heteroaromatic aldehydes to yield the final hydrazone derivatives[1].
Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine This precursor can be synthesized from 2,3-dichloropyrazine by nucleophilic substitution with hydrazine hydrate. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of Hydrazone Derivatives (e.g., CHP1-5)
-
To a solution of an appropriate aromatic aldehyde (0.5 mmol) in absolute ethanol (15 mL), add 2-chloro-3-hydrazinopyrazine (0.5 mmol)[1].
-
Add a catalytic amount of glacial acetic acid to the mixture in a 50-mL round-bottom flask[1].
-
Heat the reaction mixture to reflux with constant stirring for approximately 7 hours[1].
-
Monitor the reaction's completion using TLC with a mobile phase of n-hexane:ethyl acetate (6:4)[1].
-
Upon completion, cool the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol and dry it to obtain the pure hydrazone derivative.
-
Characterize the final compounds using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm their structure and purity[1].
Caption: Generalized workflow for the synthesis of this compound derivatives.
Comparative Biological Evaluation
The true potential of these novel derivatives is revealed through rigorous biological testing against established standard drugs. Here, we compare their performance in key therapeutic areas.
Acetylcholinesterase (AChE) Inhibition: A Potential Treatment for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease[1]. A series of novel 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5) were evaluated for their AChE inhibitory activity and compared against the standard drug, Donepezil.
Experimental Data Summary: AChE Inhibition
| Compound | R-group on Aldehyde | IC₅₀ (µM)[1] |
| CHP4 | 4-(dimethylamino)phenyl | 3.76 |
| CHP5 | 4-hydroxyphenyl | 4.2 |
| Donepezil (Standard) | - | 0.53 |
IC₅₀: The half maximal inhibitory concentration.
Discussion of Results: The results indicate that derivatives CHP4 and CHP5 exhibit strong AChE inhibitory effects, with IC₅₀ values in the low micromolar range. While not as potent as the standard drug Donepezil, these compounds represent promising leads for further optimization[1]. The dimethylamino group in CHP4 appears to be a key contributor to its enhanced activity. Furthermore, CHP4 was found to be non-toxic in PC12 cells and demonstrated neuroprotective effects by reducing Aβ₁₋₄₂-induced toxicity, suggesting a multifunctional potential for Alzheimer's disease treatment[1].
Antifungal Activity: Combating Opportunistic Infections
Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised individuals. The development of new antifungal agents is crucial to overcome the challenge of drug resistance. While direct data on this compound derivatives is limited, a closely related compound, 2-Chloro-3-hydrazinylquinoxaline , has shown significant promise.
Experimental Data Summary: Antifungal Activity of 2-Chloro-3-hydrazinylquinoxaline
| Fungal Species | Activity of 2-Chloro-3-hydrazinylquinoxaline[5][6][7] |
| Candida krusei | Heightened efficacy |
| Candida albicans | Variable efficacy |
| Candida tropicalis | Variable efficacy |
| Candida glabrata | Variable efficacy |
| Aspergillus fumigatus | Commendable variable efficacy |
| Aspergillus niger | Commendable variable efficacy |
| Aspergillus flavus | Commendable variable efficacy |
Discussion of Results: 2-Chloro-3-hydrazinylquinoxaline demonstrated noteworthy effectiveness against a range of clinically relevant fungal pathogens. Its heightened efficacy against Candida krusei is particularly significant, as this species is intrinsically resistant to some standard antifungal drugs[5][6][7]. The compound also showed significant efficacy in a murine model of oral candidiasis, reducing the fungal burden and exhibiting anti-inflammatory properties[5][6]. This suggests that pyrazine and quinoxaline-based hydrazones are a promising avenue for the development of new antifungal therapies.
Anticancer Activity: The Quest for Novel Cytotoxic Agents
Illustrative Experimental Data: Anticancer Activity of Quinoline Hydrazones
| Compound (Example) | Cancer Cell Lines | GI₅₀ (µM)[9] |
| Compound 18j | (Various) | 0.33 - 4.87 |
| Bendamustine (Standard) | (Mean Values) | - |
| Chlorambucil (Standard) | (Mean Values) | - |
GI₅₀: The concentration that causes 50% growth inhibition.
Discussion of Results: Several quinoline hydrazone analogues exhibited significant anti-proliferative activity across a wide range of cancer cell lines, with GI₅₀ values in the sub-micromolar to low micromolar range[9]. The most potent compounds were found to be comparable to or even more effective than clinically used anticancer agents like bendamustine and chlorambucil in terms of their mean GI₅₀ values[9]. Molecular docking studies suggest that these compounds may exert their anticancer effect by inhibiting human DNA topoisomerase I[9]. This highlights the strong potential of hydrazone derivatives of chloro-substituted nitrogen heterocycles as a scaffold for the development of novel anticancer drugs.
Proposed Mechanism of Action
While the exact mechanisms of action can vary depending on the specific derivative and its biological target, some general mechanisms have been proposed for hydrazone-based compounds.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 7. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Acetylcholinesterase Inhibitory Activity of Novel Derivatives
For researchers in neuropharmacology and drug development, particularly those targeting neurodegenerative diseases like Alzheimer's, the accurate assessment of acetylcholinesterase (AChE) inhibitory activity is a critical step.[1][2][3][4][5] This guide provides an in-depth comparison of methodologies, focusing on the widely adopted Ellman assay, and delves into the essential kinetic studies required to characterize novel inhibitory compounds. Authored from the perspective of a seasoned application scientist, this document emphasizes not just the procedural steps, but the underlying scientific principles and the importance of robust, self-validating experimental design.
The Significance of Acetylcholinesterase as a Therapeutic Target
Acetylcholinesterase is a crucial enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[6][7][8] In conditions like Alzheimer's disease, there is a notable deficit in cholinergic neurons, leading to cognitive decline.[2][3][5] Inhibiting AChE increases the concentration and duration of acetylcholine in the synaptic cleft, offering symptomatic relief.[1][3][5] Furthermore, emerging evidence suggests AChE may play a role in the aggregation of amyloid-β plaques, a hallmark of Alzheimer's, making AChE inhibitors potentially disease-modifying agents.[1][3][4][5] Therefore, the discovery and characterization of new, potent, and selective AChE inhibitors remain a primary focus of drug discovery efforts.[9][10][11]
The Ellman Assay: A Gold Standard for Screening
The most common and robust method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[11][12][13] Its popularity stems from its simplicity, reliability, and adaptability to high-throughput screening.
Mechanism of the Ellman Assay:
The assay does not directly measure acetylcholine breakdown. Instead, it uses a substrate analog, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine. This thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[14][15][16][17][18] The rate of color formation is directly proportional to the AChE activity.
Experimental Workflow: Ellman Assay
Caption: Workflow for determining AChE inhibitory activity using the Ellman assay.
Detailed Protocol for the Ellman Assay:
This protocol is designed for a 96-well microplate format, which is ideal for comparing multiple derivatives.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (new derivatives) and a positive control (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
ATCh Solution: Dissolve ATCh in the buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
AChE Solution: Prepare a stock solution of AChE in buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare serial dilutions of the new derivatives and the positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid enzyme denaturation.
-
-
Assay Setup (in a 96-well plate):
-
In triplicate, add the following to each well:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB Solution
-
20 µL of Test Compound solution (or vehicle for control)
-
-
Include wells for a "blank" reaction containing all components except the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to each well (except the blank).
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 20 µL of the ATCh solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[19]
-
| Parameter | Description | Importance |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A primary measure of the potency of an inhibitor. A lower IC₅₀ indicates a more potent compound. |
| Positive Control | A known AChE inhibitor (e.g., Donepezil). | Validates the assay is working correctly and provides a benchmark for comparing the potency of new derivatives. |
| Vehicle Control | Contains the solvent used to dissolve the test compounds (e.g., DMSO). | Accounts for any effect the solvent may have on enzyme activity. |
Beyond Potency: Determining the Mechanism of Inhibition
A low IC₅₀ value is promising, but it doesn't tell the whole story. To truly characterize a new derivative, it is essential to understand its mechanism of inhibition. This is achieved through kinetic studies that vary the concentrations of both the substrate and the inhibitor.[20][21]
Key Concepts in Enzyme Kinetics:
-
Michaelis-Menten Equation: Describes the relationship between the initial reaction velocity (V₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).[22]
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[23]
-
Vmax (Maximum Velocity): The rate of the reaction when the enzyme is saturated with the substrate.[23]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S], which linearizes the Michaelis-Menten equation.[23][24][25] This plot is a valuable tool for visualizing and distinguishing between different types of inhibition.[24][25][26]
Types of Enzyme Inhibition
Caption: Schematic representation of different enzyme inhibition mechanisms.
Experimental Protocol for Kinetic Analysis:
-
Perform the Ellman assay as described above, but with a matrix of varying concentrations of both the substrate (ATCh) and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction rates at several different substrate concentrations.
-
Generate a Lineweaver-Burk plot for each inhibitor concentration by plotting 1/V₀ against 1/[S].
Interpreting Lineweaver-Burk Plots:
| Inhibition Type | Description | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Appearance |
| Competitive | Inhibitor binds to the active site, competing with the substrate.[26] | Apparent Km increases | Vmax is unchanged | Lines intersect at the y-axis (1/Vmax). |
| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex.[23] | Km is unchanged | Apparent Vmax decreases | Lines intersect on the x-axis (-1/Km). |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex.[24] | Apparent Km decreases | Apparent Vmax decreases | Lines are parallel. |
| Mixed | Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the enzyme-substrate complex.[27] | Apparent Km changes (increases or decreases) | Apparent Vmax decreases | Lines intersect in the second or third quadrant (not on an axis). |
By analyzing the pattern of the lines on the Lineweaver-Burk plot, you can determine the mechanism of inhibition for your new derivative, providing crucial insights into its interaction with the AChE enzyme.[20][28]
Comparison with Alternative Methodologies
While the Ellman assay is the workhorse for AChE inhibition studies, other methods exist and may be suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| Ellman Assay | Colorimetric; measures the reaction of thiocholine with DTNB.[12][13] | High-throughput, cost-effective, well-established. | Prone to interference from compounds that absorb at 412 nm or react with thiols.[12][29] DTNB itself can inhibit AChE at high concentrations.[18] |
| Indoxylacetate Method | Colorimetric; AChE hydrolyzes indoxylacetate to indigo, a blue product measured at ~670 nm.[29][30] | Less interference from blood components compared to Ellman's.[29] Does not use thiol-reactive reagents.[30] | Lower turnover rate compared to acetylthiocholine.[29][30] |
| pH-stat / pH Indicator Method | Measures the change in pH resulting from the production of acetic acid during acetylcholine hydrolysis.[12] | Direct measurement of native substrate hydrolysis. | Requires specialized equipment (pH-stat) or can be less sensitive with pH indicators. |
| Chromatography-based Assays | HPLC-based methods can directly measure the product (choline) formation.[19] | Highly specific and can overcome interference issues. | Lower throughput, more expensive, requires specialized instrumentation and expertise. |
The choice of method depends on the research question, available resources, and the chemical properties of the derivatives being tested. For initial high-throughput screening, the Ellman assay remains the preferred choice. For compounds that interfere with the Ellman assay, or for more detailed mechanistic studies, alternative methods should be considered.
Concluding Remarks for the Researcher
The comprehensive assessment of new acetylcholinesterase inhibitors requires a multi-faceted approach. It begins with accurate potency determination using a robust method like the Ellman assay, benchmarked against known standards. This must be followed by detailed kinetic studies to elucidate the mechanism of action, which provides invaluable information for structure-activity relationship (SAR) studies and lead optimization. By understanding both how strongly and how a new derivative inhibits AChE, researchers can make more informed decisions in the complex journey of drug discovery. This guide provides the foundational protocols and conceptual understanding to ensure that your experimental data is not only accurate but also scientifically insightful.
References
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 5. Portico [access.portico.org]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 20. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [iro.uiowa.edu]
- 22. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. Khan Academy [khanacademy.org]
- 25. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 26. medschoolcoach.com [medschoolcoach.com]
- 27. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Expanding Antifungal Armamentarium: A Comparative Analysis of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant interest in medicinal chemistry, pyrazine and its derivatives stand out for their broad spectrum of biological activities.[1][2] This guide offers a comparative study of the antifungal spectrum of various pyrazine compounds, supported by experimental data, to aid researchers in the development of new and effective antifungal drugs.
The Pyrazine Scaffold: A Privileged Structure in Antifungal Drug Discovery
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological properties.[1][3] Its derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4][5] In the realm of antifungal research, the pyrazine nucleus has been incorporated into various molecular frameworks, leading to the discovery of potent antifungal agents.
Comparative Antifungal Spectrum of Pyrazine Derivatives
The antifungal efficacy of pyrazine compounds is highly dependent on the nature and position of substituents on the pyrazine ring. This section presents a comparative analysis of the in vitro antifungal activity of different classes of pyrazine derivatives against a panel of clinically relevant fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies to provide a comprehensive overview.
| Compound Class | Pyrazine Derivative Example | Candida albicans | Aspergillus niger | Trichophyton mentagrophytes | Other Fungi | Reference |
| Pyrazine Carboxamides | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | - | - | 62.5 | - | [6] |
| Pyrazine Carboxamide Derivative (P2) | Comparable to Fluconazole | - | - | - | N/A | |
| Pyrazine-based Chalcones | Nitro-substituted (E)-1-(5-isopropylpyrazin-2-yl)-3-(subst. phenyl)prop-2-en-1-ones | Inactive/Weakly Active | Inactive/Weakly Active | Comparable to Fluconazole | - | N/A |
| Pyrazine Esters | 1-(pyrazin-2-yl) ethyl benzoate (3c) | - | - | - | R. solani (94% inhibition at 500 µg/mL) | N/A |
| Pyrazine-functionalized Carbazoles | 3,6-PIRAMICAR | - | - | - | Candida krusei (14x more effective than Fluconazole at pH 4) | N/A |
Key Insights from the Comparative Data:
-
Spectrum of Activity: Different classes of pyrazine derivatives exhibit varying spectra of antifungal activity. For instance, certain pyrazine carboxamides and chalcone analogs show promising activity against the dermatophyte Trichophyton mentagrophytes, while a pyrazine-functionalized carbazole derivative displayed potent activity against Candida krusei.
-
Potency: The potency of pyrazine compounds, as indicated by their MIC values, varies significantly. For example, N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated an MIC of 62.5 µg/mL against T. mentagrophytes.[6]
-
Structure-Activity Relationship (SAR): The antifungal activity is intrinsically linked to the chemical structure of the pyrazine derivatives. The presence of specific substituents, such as a trifluoromethylphenyl group in pyrazine carboxamides or nitro groups in pyrazine-based chalcones, appears to enhance antifungal potency.
Unraveling Structure-Activity Relationships (SAR)
The development of potent antifungal agents hinges on understanding the relationship between a compound's chemical structure and its biological activity. For pyrazine derivatives, several key SAR principles have emerged:
Caption: Structure-Activity Relationship (SAR) of Pyrazine Antifungals.
Standardized Methodologies for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines for antifungal susceptibility testing. The following are summaries of the two most common methods.[7][8]
Broth Microdilution Method (Based on CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI-1640 medium, adjusted to a specific turbidity.[9]
-
Serial Dilution: Perform serial twofold dilutions of the pyrazine compound in a 96-well microtiter plate containing RPMI-1640 medium.[10]
-
Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[9]
-
Incubation: Incubate the plates at 35°C for 24 to 72 hours, depending on the fungal species.[9][11]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]
Agar Disk Diffusion Method (Based on CLSI M44/M51)
This method provides a qualitative assessment of antifungal activity.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.[12]
-
Plate Inoculation: Evenly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate.[12][13]
-
Disk Application: Apply paper disks impregnated with a known concentration of the pyrazine compound to the agar surface.[14]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period.[15]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.[14]
Future Directions
The exploration of pyrazine derivatives as antifungal agents is a promising avenue for drug discovery. Future research should focus on:
-
Synthesis of Novel Derivatives: Designing and synthesizing new pyrazine compounds with improved potency and a broader spectrum of activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms by which pyrazine compounds exert their antifungal effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of fungal infections to assess their therapeutic potential and safety profiles.
By leveraging the versatility of the pyrazine scaffold and employing rigorous, standardized testing methodologies, the scientific community can continue to advance the development of novel antifungal therapies to combat the growing challenge of fungal diseases.
References
- 1. irjmets.com [irjmets.com]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academicmed.org [academicmed.org]
- 15. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Evaluating the Neuroprotective Effects of Synthesized Compounds in Cell-Based Assays
In the quest for novel therapeutics for neurodegenerative diseases, the initial screening of synthesized compounds for neuroprotective activity is a critical step. Cell-based assays provide a robust and high-throughput platform to assess the potential of these compounds to mitigate neuronal damage and promote survival. This guide offers a comprehensive overview of the key assays and methodologies employed in this process, grounded in scientific principles and practical insights for researchers, scientists, and drug development professionals.
The Rationale for Cell-Based Neuroprotection Assays
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neurons. A primary goal of therapeutic intervention is to protect these neurons from various insults, including oxidative stress, excitotoxicity, and apoptosis. Cell-based assays allow for the controlled induction of these damaging conditions in vitro, providing a model system to evaluate the efficacy of synthesized compounds in preventing or reversing neuronal cell death.
The choice of cell line is crucial. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their neuronal characteristics and ease of culture.[1][2][3][4] For more specific investigations, primary neuronal cultures can be utilized, although they are more challenging to maintain.[5][6][7]
A typical experimental workflow involves pre-treating neuronal cells with the synthesized compound followed by exposure to a neurotoxic agent. The neuroprotective effect is then quantified by measuring various parameters of cell health.
I. Core Assays for Assessing Neuroprotection
A multi-faceted approach employing a battery of assays is essential to gain a comprehensive understanding of a compound's neuroprotective profile.
Assessment of Cell Viability and Cytotoxicity
The most fundamental question is whether a compound can prevent cell death. Two widely adopted assays for this purpose are the MTT and LDH assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to induce oxidative stress or glutamate for excitotoxicity.[11]
-
MTT Incubation: After the desired incubation time, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Data Presentation: Comparative Analysis of Synthesized Compounds
| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 3.8 |
| Compound A | 1 | 58 ± 4.1 |
| 10 | 75 ± 5.5 | |
| 50 | 88 ± 4.9 | |
| Compound B | 1 | 52 ± 3.9 |
| 10 | 65 ± 4.7 | |
| 50 | 72 ± 5.1 | |
| Positive Control (e.g., N-acetylcysteine) | 100 | 92 ± 4.3 |
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[7]
Experimental Protocol: LDH Assay
-
Cell Treatment: Follow the same cell seeding, compound treatment, and neurotoxin induction steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.[11] Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.[11]
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
II. Delving Deeper: Mechanistic Insights
Beyond general cell viability, it is crucial to investigate the specific mechanisms by which a compound exerts its neuroprotective effects.
Assessment of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal cell death in many neurodegenerative diseases.[12]
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.[13] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
Experimental Protocol: Intracellular ROS Assay
-
Cell Treatment: Treat cells as previously described.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~488 nm, emission ~530 nm).
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express them as a percentage of the neurotoxin-treated control.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that plays a critical role in the pathogenesis of neurodegenerative diseases. A key event in apoptosis is the activation of a family of proteases called caspases.
Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15] Caspase-3 activity can be measured using a fluorogenic or colorimetric substrate that contains the caspase-3 recognition sequence (DEVD).[16][17] Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule that can be quantified.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Incubation: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysates.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each sample and express it as a fold change relative to the control.
III. Investigating Neuroprotective Signaling Pathways
Understanding how a compound modulates intracellular signaling pathways provides critical insights into its mechanism of action. Two prominent pro-survival signaling pathways in neurons are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[18][19] Activation of this pathway can suppress apoptosis by inhibiting pro-apoptotic proteins.[18]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in neuronal survival and plasticity.[20][21] Sustained activation of the ERK pathway is often associated with neuroprotection.[20]
The activation of these pathways can be assessed by Western blotting, using antibodies specific for the phosphorylated (active) forms of key proteins in the cascade (e.g., phospho-Akt, phospho-ERK).
Visualization of Signaling Pathways
Caption: Key neuroprotective signaling pathways.
IV. Experimental Design and Data Interpretation: A Scientist's Perspective
Rigorous experimental design and careful data interpretation are paramount to obtaining reliable and meaningful results.
-
Dose-Response Relationship: It is essential to test a range of concentrations for each synthesized compound to determine its potency and identify any potential toxicity at higher concentrations.
-
Controls are Non-Negotiable:
-
Untreated Control: Provides a baseline for normal cell health.
-
Vehicle Control: Ensures that the solvent used to dissolve the compound does not have any effect on the cells.
-
Neurotoxin-Only Control: Represents the maximum level of cell damage against which the protective effects of the compounds are measured.
-
Positive Control: A known neuroprotective agent (e.g., N-acetylcysteine for oxidative stress) validates the assay system.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) must be used to determine the significance of the observed differences between treatment groups.[22]
Visualization of Experimental Workflow
Caption: General workflow for evaluating neuroprotective compounds.
By systematically applying these assays and principles, researchers can effectively screen and characterize synthesized compounds, paving the way for the development of novel neuroprotective therapies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The specificity of neuroprotection by antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Role for MAPK/ERK in Sympathetic Neuron Survival: Protection against a p53-Dependent, JNK-Independent Induction of Apoptosis by Cytosine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
literature review of the applications of 2-Chloro-3-hydrazinylpyrazine
An In-Depth Guide to the Applications of 2-Chloro-3-hydrazinylpyrazine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic building blocks, this compound stands out as a particularly versatile and potent synthon. Its unique arrangement of a reactive hydrazine group adjacent to a chloro-substituent on an electron-deficient pyrazine ring provides a rich platform for chemical elaboration. This guide offers a comprehensive review of its applications, presents a comparative analysis against relevant alternatives, and provides detailed experimental protocols for its utilization.
The Strategic Advantage of the Pyrazine Core
The pyrazine ring is a privileged scaffold in drug design, found in numerous clinically approved drugs.[1][2] Its two nitrogen atoms are capable of forming hydrogen bonds, a critical interaction for molecular recognition at biological targets.[1] This inherent property, combined with the synthetic versatility of this compound, makes it a cornerstone for building libraries of bioactive compounds, particularly in the pursuit of enzyme inhibitors.[1][3]
Core Application: Synthesis of Acetylcholinesterase (AChE) Inhibitors
A prominent application of this compound is in the synthesis of novel inhibitors for acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, offering a promising therapeutic strategy.[1]
Researchers have successfully utilized this compound to synthesize a series of pyrazine-based Schiff bases with significant AChE inhibitory activity.[1] The synthetic route is efficient, involving a direct condensation reaction between the hydrazine moiety and various aromatic aldehydes.
Caption: General synthesis scheme for pyrazine-based Schiff bases.
Comparative Performance Data
The synthesized derivatives show potent activity, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to established drugs like Donepezil.[1]
| Compound ID | Substituent (R-group) | Yield (%) | Melting Point (°C) | AChE IC₅₀ (µM) |
| CHP1 | 4-Methoxybenzylidene | 87% | 196–198 | - |
| CHP4 | 4-Chlorobenzylidene | - | - | 3.76 |
| CHP5 | 2-Hydroxybenzylidene | - | - | 4.2 |
| Donepezil | (Reference Drug) | - | - | 0.53 |
| Data synthesized from Taheri, M., et al. (2022).[1] |
The data clearly indicates that the pyrazine scaffold serves as an effective framework for AChE inhibition. The chloro-substituent on the R-group (CHP4) appears particularly effective, highlighting the importance of this halogen in molecular interactions within the enzyme's active site.[1][4]
Comparison with Alternative Heterocyclic Scaffolds
While this compound is highly effective, it is crucial to understand its performance relative to other synthons used for similar purposes. A close structural analog is 2-Chloro-3-hydrazinylpyridine.
Caption: Structural comparison of pyrazine and pyridine synthons.
The primary difference lies in the electronic nature of the core ring. The pyrazine ring, with its two nitrogen atoms, is more electron-deficient than the pyridine ring. This can influence:
-
Reactivity: The nucleophilicity of the hydrazine group may be altered, potentially affecting reaction kinetics.
-
Pharmacokinetics: The additional nitrogen atom provides another site for metabolism and can impact properties like solubility and membrane permeability.
-
Binding Affinity: The differing electronic distribution and hydrogen bonding capacity of the final molecule can lead to distinct binding interactions at the target site.
While both scaffolds are valuable, the choice depends on the specific therapeutic target. For instance, pyrazine derivatives are extensively explored as kinase inhibitors, where the unique scaffold contributes to binding in ATP-competitive sites.[3][5] In contrast, chloro-quinoline hydrazones have shown broad-spectrum anticancer activity across the NCI-60 cell line panel, demonstrating the utility of different heterocyclic cores.[6]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided.
Protocol 1: Synthesis of Pyrazine-Based Schiff Bases (e.g., CHP1-5)
This protocol is adapted from the successful synthesis of AChE inhibitors.[1]
A. Materials & Reagents:
-
This compound (0.5 mmol)
-
Substituted formyl derivative (e.g., 4-chlorobenzaldehyde) (0.5 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount)
-
TLC plates (Silica gel 60 F254)
-
Eluent: n-hexane:ethyl acetate (6:4)
B. Procedure:
-
To a 50-mL round-bottom flask, add the formyl derivative (0.5 mmol), absolute ethanol (15 mL), and a few drops of glacial acetic acid.
-
Stir the mixture to ensure dissolution.
-
Add this compound (0.5 mmol) to the flask.
-
Fit the flask with a condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC, eluting with n-hexane:ethyl acetate (6:4). The reaction typically proceeds for 7 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
C. Characterization:
-
Determine the melting point.
-
Confirm the structure using IR and NMR spectroscopy.[1]
Caption: Workflow from synthesis to lead identification.
Broader Applications in Heterocyclic Synthesis
The utility of this compound extends beyond simple condensation reactions. The hydrazine functional group is a classical precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and pyridazines.[7][8] This allows for the construction of more complex, fused-ring systems, such as 1,2,3-triazolo[1,5-a]pyrazines, which have also been investigated for medicinal applications.[9] The presence of the chloro group provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding the chemical space that can be explored from this single, versatile starting material.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its proven utility in synthesizing potent enzyme inhibitors, combined with its inherent reactivity for constructing diverse heterocyclic systems, solidifies its position as a valuable building block. When compared to alternatives, its unique electronic properties offer distinct advantages for targeting specific biological systems. By leveraging the robust synthetic protocols detailed here, researchers and drug development professionals can efficiently generate and evaluate novel molecular entities, paving the way for the next generation of therapeutics.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-hydrazinylpyrazine (CAS No. 63286-28-2), a halogenated heterocyclic hydrazine derivative. Our objective is to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The causality behind each step is explained to foster a culture of safety and informed practice.
Hazard Assessment: Understanding the Intrinsic Risks
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign; its structure combines the toxicological profiles of a chlorinated aromatic system and a reactive hydrazine moiety.
Hazard Profile:
Based on available safety data, this compound is classified with significant health hazards.[1] It is crucial to recognize these risks not merely as classifications but as active threats that dictate our handling and disposal protocols.
| Hazard Classification | GHS Hazard Code | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[1] Accidental ingestion is a critical risk. All waste must be securely contained to prevent any possibility of ingestion by personnel or release into the environment. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] Direct contact with the solid or solutions must be avoided. Contaminated personal protective equipment (PPE) and materials must be treated as hazardous waste. |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage.[1] The risk of irreversible eye damage necessitates stringent eye protection and dictates that all handling, including preparation for disposal, occurs with appropriate safeguards. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[1] Inhalation of dust must be prevented. All transfers and weighing must be conducted in a certified chemical fume hood. |
This compound is a solid, typically appearing as a powder, with a melting point between 154-159 °C.[1] As a halogenated organic compound, it falls under specific environmental regulations for disposal.[2][3][4]
The Core Principle: Segregation and Containment
The cornerstone of safe disposal for a chemical with this hazard profile is not in-lab chemical neutralization. Attempting to chemically deactivate this compound without a validated, peer-reviewed protocol is dangerous. The reaction could be exothermic or produce unknown, potentially more hazardous or volatile byproducts. Therefore, the primary directive is secure containment and proper segregation for pickup by a licensed hazardous waste disposal service.
The disposal workflow is a system designed to prevent exposure and environmental release at every stage.
Caption: Disposal Workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Part A: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side shields.[5]
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a common choice, but consult your institution's safety guidelines and glove compatibility charts). Dispose of gloves immediately after handling the waste.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[6]
-
Respiratory Protection: All handling of solid waste or open solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Part B: Waste Segregation and Collection
The moment a material is designated as waste, it must be handled as hazardous.
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired this compound solid, contaminated weigh boats, pipette tips, paper towels, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Includes solutions containing dissolved this compound.
-
-
Use Designated Waste Containers:
-
Containers must be in good condition, compatible with the chemical waste, and have a secure, threaded cap.[3]
-
Use separate containers for solid and liquid waste.
-
Crucially, this waste must be collected in a container designated for "Halogenated Organic Waste." [3] Do not mix with non-halogenated waste streams. This is a critical step for both safety and disposal cost-efficiency, as disposal methods for halogenated and non-halogenated wastes differ significantly.
-
-
Proper Labeling:
-
Label the waste container before adding the first piece of waste.[3]
-
The label must clearly state:
-
Part C: Storage Pending Disposal
-
Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[3] This prevents the release of vapors and protects against spills.
-
Accumulation Area: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and, if possible, have secondary containment.
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection by a licensed and approved hazardous waste disposal facility.
Final Disposition: The Role of the Professional Vendor
The ultimate and safest disposal method for chlorinated, nitrogen-containing organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This process ensures the complete destruction of the molecule, breaking it down into simpler, less harmful components under controlled conditions. Entrusting this final step to a licensed professional service is not just a best practice; it is a legal and ethical requirement.[6]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the wider environment.
References
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 2-Chloro-3-hydrazinylpyrazine: Personal Protective Equipment and Disposal Protocols
For researchers and scientists in drug development, 2-Chloro-3-hydrazinylpyrazine is a key building block. However, its chemical structure, incorporating a chlorinated pyrazine and a hydrazinyl group, necessitates strict safety protocols. This guide offers a detailed operational plan for its handling and disposal, grounded in established safety principles to ensure the well-being of laboratory personnel.
Hazard Assessment: A Proactive Approach to Safety
A thorough understanding of the potential risks associated with this compound is the foundation of safe laboratory practices. While comprehensive toxicological data for this specific compound is limited, the known hazards of its functional groups provide a strong basis for a cautious approach. Hydrazine derivatives are often treated as potential carcinogens and can cause skin and respiratory irritation.[1] Chlorinated aromatic compounds can also present toxicological and ecotoxicological challenges.
The Safety Data Sheet (SDS) for this compound classifies it as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and potentially causing respiratory irritation.
Primary Hazards:
-
Acute Oral Toxicity: Harmful or fatal if swallowed.
-
Skin and Eye Damage: Can cause severe skin burns and serious eye damage, potentially leading to blindness.
-
Respiratory Irritation: May cause irritation to the respiratory system.[2]
-
Potential Carcinogenicity: Hydrazine compounds are often considered potential carcinogens.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile) is recommended.[3][4] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][5][6] | Protects against splashes and potential aerosols, safeguarding the eyes and face from severe damage. |
| Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and long pants. An apron may be necessary for larger quantities.[3][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the solid form or when engineering controls are insufficient.[3][7] | Protects against inhalation of harmful dust or vapors. |
PPE Donning and Doffing Workflow:
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure risk.
Operational Plan: Step-by-Step Handling
All manipulations of this compound must be performed within a certified chemical fume hood.
Preparation and Handling:
-
Pre-operational Check: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid, use a disposable weighing boat or paper. Handle with care to avoid generating dust.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent to control the dissolution process and prevent splashing.
-
Reaction Setup: All reactions should be conducted in a well-ventilated fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[3]
Emergency Procedures: Immediate and Effective Response
In case of accidental exposure, immediate action is critical.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.[8][10][11] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all contaminated materials, including excess reagent, reaction mixtures, and contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.[3][8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][8]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this chemical down the drain.[3][8]
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 2-CHLORO-6-HYDRAZINOPYRAZINE | 63286-29-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. solutionsstores.com [solutionsstores.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
